Ir[dF(Me)ppy]2(dtbbpy)PF6
Description
Contextual Background of Iridium(III) Complexes in Contemporary Chemical Research
Iridium(III) complexes are at the forefront of various research fields, largely due to their characteristically strong spin-orbit coupling. acs.org This property facilitates efficient intersystem crossing from singlet to triplet excited states, leading to highly efficient phosphorescence with lifetimes in the microsecond range. acs.orgresearchgate.net The versatility of these complexes stems from the ability to tune their photophysical and electrochemical properties by modifying the ligands attached to the central iridium atom. researchgate.net This has led to their widespread use as phosphorescent emitters in organic light-emitting diodes (OLEDs) and as photocatalysts in a variety of chemical transformations. acs.orgresearchgate.net The metal-to-ligand charge transfer (MLCT) excited states of these complexes are photochemically active, enabling them to act as potent photo-reductants or photo-oxidants. researchgate.net
Rationale for the Academic Investigation of Ir[dF(Me)ppy]2(dtbbpy)PF6
The specific academic focus on this compound arises from its tailored molecular structure, which imparts desirable characteristics. The compound consists of a central iridium ion, two cyclometalating 2-(2,4-difluorophenyl)-5-methylpyridine (B2814103) (dF(Me)ppy) ligands, one diimine 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy) ligand, and a hexafluorophosphate (B91526) (PF6) counter-anion. sigmaaldrich.com The introduction of fluorine atoms and a methyl group on the phenylpyridine ligands, along with the bulky tert-butyl groups on the bipyridine ligand, allows for fine-tuning of the complex's electronic and steric properties. This strategic design makes it a powerful photocatalyst for various organic reactions. sigmaaldrich.comscientificlabs.co.uk
Overview of Key Research Areas and Objectives Pertaining to this compound
Research concerning this compound is primarily centered on its application as a photocatalyst in organic synthesis. Key research areas include its use in facilitating hydroamination of olefins and the decarboxylative arylation and vinylation of carboxylic acids through metallaphotoredox catalysis. sigmaaldrich.comscientificlabs.co.uk A major objective is to leverage its photoredox capabilities to drive challenging chemical transformations under mild, visible-light mediated conditions. uct.ac.za This aligns with the broader goal in chemistry to develop more sustainable and efficient synthetic methodologies. uct.ac.za Investigations also explore how the specific ligands influence the catalyst's reactivity and efficiency in different chemical environments. smolecule.com
Methodological Approaches Employed in the Study of this compound
The study of this compound involves a combination of synthetic, spectroscopic, and analytical techniques.
Synthesis: The synthesis typically involves a multi-step process. smolecule.com First, the individual ligands, dF(Me)ppy and dtbbpy, are prepared. smolecule.com Then, an iridium precursor, such as iridium(III) chloride, is reacted with these ligands. smolecule.com The resulting complex is then purified, often by column chromatography or recrystallization. smolecule.com
Photophysical and Electrochemical Characterization: The photophysical properties, including absorption and emission spectra, are investigated to understand how the complex interacts with light. uct.ac.zaacs.org Electrochemical methods, such as cyclic voltammetry, are employed to determine the complex's redox potentials, which are crucial for its function as a photocatalyst. uct.ac.zaacs.org
Computational Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are often used to model the electronic structure and predict the photophysical properties of iridium complexes. acs.orgresearchgate.net These computational approaches provide valuable insights that complement experimental findings. acs.org Machine learning techniques are also increasingly being combined with computational and experimental data to predict the properties of new iridium complexes. chemrxiv.orgresearchgate.net
Catalytic Activity Evaluation: The effectiveness of this compound as a photocatalyst is evaluated by testing its performance in specific chemical reactions, such as the photoredox catalyzed carboxylation of ketimines. uct.ac.za The reaction products are analyzed to determine the catalyst's efficiency and selectivity. uct.ac.za
Detailed Research Findings
The properties of this compound make it a highly effective photocatalyst.
Physicochemical Properties
| Property | Value |
| CAS Number | 1335047-34-1 sigmaaldrich.comviolet-oled.com |
| Molecular Formula | C42H40F10IrN4P sigmaaldrich.com |
| Molecular Weight | 1013.97 g/mol sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| Photocatalyst Activation | 450 nm sigmaaldrich.com |
Electrochemical Properties
The redox potentials of a photocatalyst are critical to its function. The values for this compound are summarized below.
| Potential | Value (V vs. SCE) | Reference |
| E(PC/PC−)* | +0.99 | tcichemicals.com |
| E(PC/PC−) | -1.41 | tcichemicals.com |
Table of Compounds
| Abbreviation | Full Name |
| This compound | Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,40-di-tert-butyl-2,20-bipyridine hexafluorophosphate |
| dF(Me)ppy | 2-(2,4-difluorophenyl)-5-methylpyridine |
| dtbbpy | 4,4'-di-tert-butyl-2,2'-bipyridine |
| OLED | Organic Light-Emitting Diode |
| MLCT | Metal-to-Ligand Charge Transfer |
| DFT | Density Functional Theory |
| TD-DFT | Time-Dependent Density Functional Theory |
| SCE | Saturated Calomel (B162337) Electrode |
| [Ir(ppy)2(dtbbpy)]PF6 | bis(2-phenylpyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate |
| fac-Ir(ppy)3 | fac-tris(2-phenylpyridine)iridium(III) |
| [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 | [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate |
| [Ir(dFppy)2(dtbbpy)][PF6] | bis2-(2,4-difluorophenyl)pyridineiridium(III) hexafluorophosphate |
| Ru(bpy)3Cl2 | Tris(bipyridine)ruthenium(II) chloride |
| [(dFCF3ppy)2Ir(dtbbpy)]PF6 | bis(3,5-difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)phenyl)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate |
Structure
2D Structure
Properties
Molecular Formula |
C42H40F10IrN4P |
|---|---|
Molecular Weight |
1014.0 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C12H8F2N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*2-3,5-7H,1H3;;/q;3*-1;+3 |
InChI Key |
XAJPUJWOMJJPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Precursor Protocols for Ir Df Me Ppy 2 Dtbbpy Pf6
Ligand Synthesis and Purification Protocols for dF(Me)ppy Precursors
The cyclometalating ligand, 2-(2,4-difluorophenyl)-5-methylpyridine (B2814103), abbreviated as dF(Me)ppy, is a critical component of the final complex. Its synthesis is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is favored for its high yields and tolerance of various functional groups.
The general procedure involves the reaction of a substituted pyridine (B92270) with a phenylboronic acid. For a ligand structurally similar to dF(Me)ppy, such as 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine, the synthesis involves reacting 2-chloro-5-(trifluoromethyl)pyridine (B1661970) with (2,4-difluorophenyl)boronic acid. orgsyn.org An analogous pathway can be employed for dF(Me)ppy, where 2-chloro-5-methylpyridine (B98176) would be coupled with (2,4-difluorophenyl)boronic acid.
The reaction is carried out in a solvent system, often a mixture of benzene, ethanol (B145695), and an aqueous sodium carbonate solution, with a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. orgsyn.org The mixture is heated for an extended period to ensure the completion of the reaction.
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Synthesis of a dF(ppy)-type Ligand
| Parameter | Condition |
|---|---|
| Reactants | 2-chloro-5-(trifluoromethyl)pyridine, (2,4-difluorophenyl)boronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Solvent | Benzene, Ethanol, 2.0 M Aqueous Sodium Carbonate |
| Temperature | 70-75 °C |
| Reaction Time | 72 hours |
| Yield | 95-99% |
Data derived from a scalable synthesis of a related ligand. orgsyn.org
Purification of the resulting dF(Me)ppy ligand is crucial for the subsequent steps. Following the reaction, the organic layer is separated, washed, and dried. The crude product is then purified using techniques such as flash chromatography on silica (B1680970) gel to isolate the pure ligand. rsc.org
Ligand Synthesis and Purification Protocols for dtbbpy Ancillary Ligands
The ancillary, or spectator, ligand in the complex is 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy). This ligand plays a significant role in tuning the photophysical and electrochemical properties of the final iridium complex. While dtbbpy is commercially available from major chemical suppliers, understanding its synthesis is pertinent. rsc.org
The synthesis of dtbbpy and similar bipyridine ligands can be accomplished through various coupling reactions. One common method is the nickel- or palladium-catalyzed homocoupling of a substituted pyridine, such as 4-tert-butylpyridine.
Purification of dtbbpy typically involves recrystallization from a suitable solvent, such as ethanol or hexane (B92381), which yields the product as a white crystalline solid. The purity is confirmed by standard analytical techniques like NMR spectroscopy and mass spectrometry.
Development of Iridium(III) Precursor Complexes for Cyclometalation
The assembly of the final complex proceeds via a key intermediate, the cyclometalated chloro-bridged iridium(III) dimer, [Ir(dF(Me)ppy)₂Cl]₂. This dimer is synthesized by reacting iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O) with an excess of the cyclometalating ligand, dF(Me)ppy. rsc.orgmdpi.com
This reaction is typically performed in a high-boiling point solvent mixture, such as 2-ethoxyethanol (B86334) and water, and heated under an inert atmosphere (e.g., argon or nitrogen) for several hours. rsc.org The dF(Me)ppy ligand undergoes C-H activation and coordinates to the iridium center, forming two cyclometalated bonds per iridium atom. The chloride ions from the iridium salt bridge two iridium centers, resulting in the formation of the dimer.
Upon cooling, the [Ir(dF(Me)ppy)₂Cl]₂ dimer precipitates from the reaction mixture as a solid. rsc.org It is then collected by filtration, washed with solvents like water and methanol (B129727) to remove unreacted starting materials, and dried. This crude dimer is often of sufficient purity to be used directly in the next step without further purification. rsc.org
Optimized Synthetic Strategies for the Targeted Complex Ir[dF(Me)ppy]₂(dtbbpy)PF₆
The final step in the synthesis is the reaction of the chloro-bridged dimer, [Ir(dF(Me)ppy)₂Cl]₂, with the ancillary dtbbpy ligand. This reaction cleaves the chloride bridges of the dimer, allowing the dtbbpy ligand to coordinate to the iridium center. rsc.org
A common procedure involves heating the iridium dimer and a slight excess of the dtbbpy ligand in a suitable solvent, such as dichloromethane (B109758)/methanol or ethylene (B1197577) glycol, under an inert atmosphere. orgsyn.orgacs.org After the coordination of the dtbbpy ligand is complete, a salt containing the desired counterion is added. For the target complex, a hexafluorophosphate (B91526) salt like silver hexafluorophosphate (AgPF₆) or ammonium (B1175870) hexafluorophosphate (NH₄PF₆) is introduced. orgsyn.orgrsc.org
If AgPF₆ is used, the resulting silver chloride (AgCl) precipitates and is removed by filtration. rsc.org The filtrate, containing the desired cationic iridium complex, is then concentrated. The final product, Ir[dF(Me)ppy]₂(dtbbpy)PF₆, is precipitated by adding a non-polar solvent like pentane (B18724) or hexane, collected by filtration, and dried. rsc.org
Table 2: Synthetic Protocol for Ir[dF(Me)ppy]₂(dtbbpy)PF₆
| Step | Procedure | Reagents/Solvents |
|---|---|---|
| 1. Dimer Cleavage | The [Ir(dF(Me)ppy)₂Cl]₂ dimer is dissolved and reacted with dtbbpy. | dtbbpy, Dichloromethane, Methanol |
| 2. Counterion Exchange | AgPF₆ is added to the reaction mixture. | Silver Hexafluorophosphate (AgPF₆) |
| 3. Purification | The AgCl precipitate is removed by filtration. | Acetone |
| 4. Isolation | The product is precipitated from the filtrate. | Pentane |
This protocol is based on a reported synthesis of the target complex. rsc.org
Advanced Purification and Isolation Techniques for Ir[dF(Me)ppy]₂(dtbbpy)PF₆
Achieving high purity of the final Ir[dF(Me)ppy]₂(dtbbpy)PF₆ complex is essential for its application, particularly in areas like photocatalysis and organic light-emitting diodes (OLEDs), where impurities can significantly degrade performance. rsc.org
Standard purification methods include column chromatography and recrystallization . acs.orgsmolecule.com For column chromatography, a silica gel or neutral alumina (B75360) stationary phase is often used, with a solvent system like dichloromethane/methanol to elute the complex. acs.org Recrystallization can be performed by dissolving the complex in a minimum amount of a polar solvent (e.g., dichloromethane or acetone) and then inducing precipitation by adding a non-polar solvent (e.g., hexane or pentane).
More advanced purification techniques can be employed to remove trace impurities or to separate stereoisomers.
Ion-Exchange Chromatography : This technique is effective for purifying ionic compounds like the target complex. It can be used to remove residual starting materials or byproducts. google.comresearchgate.net
Supercritical Fluid Chromatography (SFC) : For chiral iridium complexes, which can exist as different enantiomers, SFC is a powerful technique for separation. Chiral stationary phases are used to resolve the racemic mixture into its pure enantiomers. lcms.cz
Solvent Washes : A series of washes with different solvents can selectively remove impurities. For instance, washing the crude product with water can remove inorganic salts, while washing with a non-polar solvent like hexane can remove organic byproducts. orgsyn.org
Scalability Considerations in the Synthesis of Ir[dF(Me)ppy]₂(dtbbpy)PF₆
The transition from laboratory-scale synthesis to larger, gram-scale production presents several challenges. The cost of iridium and palladium catalysts, the length of reaction times, and the efficiency of purification are all significant factors.
Research has focused on developing practical, scalable syntheses for related iridium photocatalysts. orgsyn.org Key considerations for scaling up the production of Ir[dF(Me)ppy]₂(dtbbpy)PF₆ include:
Catalyst Loading : Optimizing the amount of palladium catalyst in the ligand synthesis and iridium in the complex formation is crucial for cost-effectiveness.
Reaction Conditions : Modifying reaction temperatures, concentrations, and times to maximize yield and throughput without compromising purity is a primary goal.
Purification Methods : Column chromatography can be cumbersome and expensive on a large scale. Developing robust crystallization and precipitation methods that yield high-purity material directly is highly desirable.
Solvent Use : Minimizing the volume of solvents, particularly hazardous ones, and implementing solvent recycling are important for both economic and environmental reasons.
The demand for such photocatalysts in industrial and academic research continues to drive the development of more efficient and scalable synthetic routes, making these compounds more accessible for a wide range of applications. rsc.org
Table of Mentioned Compounds
| Abbreviation/Common Name | Full Chemical Name |
| Ir[dF(Me)ppy]₂(dtbbpy)PF₆ | [4,4'-Bis(tert-butyl)-2,2'-bipyridine]bis[2-(2,4-difluorophenyl)-5-methylpyridinato]iridium(III) hexafluorophosphate |
| dF(Me)ppy | 2-(2,4-difluorophenyl)-5-methylpyridine |
| dtbbpy | 4,4'-di-tert-butyl-2,2'-bipyridine |
| [Ir(dF(Me)ppy)₂Cl]₂ | Chloro-bridged bis[2-(2,4-difluorophenyl)-5-methylpyridinato]iridium(III) dimer |
| IrCl₃·xH₂O | Iridium(III) chloride hydrate |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) |
| AgPF₆ | Silver hexafluorophosphate |
| NH₄PF₆ | Ammonium hexafluorophosphate |
| dF(CF₃)ppy | 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine |
Advanced Spectroscopic and Structural Elucidation Methodologies for Ir Df Me Ppy 2 Dtbbpy Pf6
Mass Spectrometric Techniques for Molecular Compositional Verification
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a synthesized compound by providing its exact mass. For Ir[dF(Me)ppy]₂(dtbbpy)PF₆, this analysis is typically performed using a time-of-flight (TOF) mass spectrometer with a soft ionization source, such as Electrospray Ionization (ESI). rsc.orgepfl.ch This technique is sensitive enough to detect the intact cationic complex, [Ir(dF(Me)ppy)₂(dtbbpy)]⁺, after the loss of the PF₆⁻ counterion.
The instrument measures the mass-to-charge ratio (m/z) of the ion with very high precision, typically to four or five decimal places. This experimental value is then compared to the theoretical exact mass calculated from the sum of the masses of the most abundant isotopes of each element in the molecular formula. The close agreement between the experimental and theoretical values provides strong evidence for the correct chemical formula. mdpi.com For the cationic part of the complex, C₄₂H₄₀F₄IrN₄⁺, the theoretical mass is calculated, and the observed mass from HRMS analysis confirms the composition.
Table 1: HRMS Data for the Cationic Complex [Ir(dF(Me)ppy)₂(dtbbpy)]⁺
| Parameter | Value |
| Molecular Formula (Cation) | C₄₂H₄₀F₄IrN₄⁺ |
| Theoretical m/z (Monoisotopic) | 868.2868 |
| Observed m/z (Exemplary) | 868.2865 |
| Mass Difference (ppm) | < 5 ppm |
Note: The observed m/z is an exemplary value typical for such analyses and demonstrates the high accuracy of the technique.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by elucidating the fragmentation patterns of a selected parent ion. In this technique, the parent ion—in this case, the [Ir(dF(Me)ppy)₂(dtbbpy)]⁺ cation—is isolated in the mass spectrometer and then subjected to fragmentation, typically through Collision-Induced Dissociation (CID). rsc.orgresearchgate.net The resulting fragment ions are then mass-analyzed, revealing information about the compound's connectivity and the relative strengths of its chemical bonds.
For [Ir(dF(Me)ppy)₂(dtbbpy)]⁺, the fragmentation pathways can be predicted based on the structure. Common fragmentation events for such iridium complexes include the loss of entire ligands or parts of ligands. The analysis helps to confirm the presence of the dF(Me)ppy and dtbbpy ligands attached to the iridium core. For instance, the loss of a neutral dtbbpy ligand or a dF(Me)ppy ligand would result in daughter ions with specific m/z values, confirming the heteroleptic nature of the complex. The study of these pathways is crucial for distinguishing between potential isomers and verifying the coordination environment of the iridium center. nih.govresearchgate.net
Table 2: Predicted Fragmentation Pathways for [Ir(dF(Me)ppy)₂(dtbbpy)]⁺ in MS/MS Analysis
| Parent Ion (m/z) | Fragment Ion | Mass Loss | Predicted Fragment m/z |
| 868.2868 | [M - dtbbpy]⁺ | 268.41 | 599.88 |
| 868.2868 | [M - dF(Me)ppyH]⁺ | 223.08 | 645.21 |
| 599.88 | [M - dtbbpy - dF(Me)ppyH]⁺ | 223.08 | 376.80 |
Note: M refers to the parent cation [Ir(dF(Me)ppy)₂(dtbbpy)]⁺. The m/z values are monoisotopic.
Vibrational Spectroscopic Approaches for Functional Group and Coordination Environment Assessment
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and providing information about the coordination of ligands to the metal center. mt.comphotothermal.com
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. photothermal.com It is particularly sensitive to polar bonds. For Ir[dF(Me)ppy]₂(dtbbpy)PF₆, the FT-IR spectrum provides a characteristic "fingerprint" that is useful for routine identification. Spectra are often recorded using an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling. rsc.org
Key vibrational bands in the spectrum correspond to specific functional groups within the complex. For example, aromatic C-H stretching vibrations of the phenyl and pyridine (B92270) rings are typically observed above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is rich with C=C and C=N stretching vibrations from the bipyridyl and phenylpyridine ligands. The coordination of the pyridine nitrogen to the iridium center can cause a shift in the C=N stretching frequency compared to the free ligand. Furthermore, a very strong and broad absorption band associated with the P-F stretching of the PF₆⁻ counterion is expected around 840 cm⁻¹. rsc.org
Table 3: Characteristic FT-IR Vibrational Frequencies for Ir[dF(Me)ppy]₂(dtbbpy)PF₆
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3150 | Aromatic C-H stretching |
| ~2850-2960 | Aliphatic C-H stretching (tert-butyl) |
| ~1610 | C=N stretching (pyridyl) |
| ~1400-1580 | C=C aromatic ring stretching |
| ~1150-1250 | C-F stretching |
| ~840 | P-F stretching (PF₆⁻) |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light (from a laser). mt.com It is particularly sensitive to non-polar, symmetric bonds. This makes it an excellent tool for probing the skeletal vibrations of the aromatic rings and the C-C bonds of the tert-butyl groups in Ir[dF(Me)ppy]₂(dtbbpy)PF₆. mt.com A key advantage of Raman spectroscopy is that water is a weak scatterer, making the technique well-suited for analyzing samples in aqueous media, although this specific complex has low water solubility. mt.comrsc.org The information obtained from Raman spectroscopy complements the FT-IR data, providing a more complete picture of the compound's vibrational characteristics.
Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing Arrangements
Crystal Growth Strategies for Ir[dF(Me)ppy]₂(dtbbpy)PF₆
Obtaining high-quality single crystals suitable for SCXRD analysis is a critical and often challenging step. semi.ac.cn Several strategies can be employed for growing crystals of iridium complexes like Ir[dF(Me)ppy]₂(dtbbpy)PF₆. mdpi.com The choice of method depends on the solubility characteristics of the compound.
Commonly used techniques include:
Slow Solvent Evaporation: The compound is dissolved in a suitable solvent or solvent mixture (e.g., dichloromethane (B109758)/hexane) to near saturation, and the solvent is allowed to evaporate slowly over several days or weeks. mdpi.com As the solution becomes supersaturated, crystals begin to form.
Vapor Diffusion: A solution of the complex in a good solvent is placed in a sealed container with a vial of a "poor" solvent (an anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization. Common solvent/anti-solvent pairs include dichloromethane/pentane (B18724) or chloroform/ether.
Temperature Gradient/Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.
For many iridium complexes, recrystallization from solvent mixtures like acetonitrile (B52724)/DMSO or dichloromethane/toluene has proven successful. mdpi.commdpi.com The process is often performed in the dark to prevent any potential photochemical degradation of the light-sensitive compound. mdpi.com
Table of Mentioned Compounds
| Abbreviation / Common Name | Full Chemical Name |
| Ir[dF(Me)ppy]₂(dtbbpy)PF₆ | Bis2-(2,4-difluoro-3-methylphenyl)pyridine-N,C²'iridium(III) hexafluorophosphate (B91526) |
| dF(Me)ppy | 2-(2,4-difluoro-3-methylphenyl)pyridine |
| dtbbpy | 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) |
| PF₆⁻ | Hexafluorophosphate |
| [Ir(dF(Me)ppy)₂(dtbbpy)]⁺ | Bis2-(2,4-difluoro-3-methylphenyl)pyridine-N,C²'iridium(III) cation |
| Dichloromethane | Dichloromethane |
| Hexane (B92381) | Hexane |
| Acetonitrile | Acetonitrile |
| DMSO | Dimethyl sulfoxide |
| Toluene | Toluene |
| Ether | Diethyl ether |
| Pentane | Pentane |
| Chloroform | Chloroform |
Comprehensive Photophysical and Excited State Dynamics Investigations of Ir Df Me Ppy 2 Dtbbpy Pf6
Steady-State Electronic Absorption Spectroscopic Probes of Ground State Electronic Transitions
The electronic absorption spectrum of Ir[dF(Me)ppy]2(dtbbpy)PF6, typically measured in a solvent like acetonitrile (B52724), reveals a series of intense and broad absorption bands spanning the ultraviolet (UV) and visible regions. These bands are not singular in nature but are composed of several types of electronic transitions that provide insight into the molecular orbital landscape of the complex.
In the high-energy UV region of the spectrum (typically below 350 nm), the absorption profile of this compound is dominated by intense bands. researchgate.net These transitions are assigned as spin-allowed π-π* transitions localized on the constituent ligands. These ligand-centered (LC) transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic framework of either the cyclometalating 2-(3,5-difluorophenyl)-5-methylpyridine (dF(Me)ppy) ligands or the ancillary 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy) ligand. Due to their high probability, these transitions exhibit large molar extinction coefficients (ε).
The absorption features in the visible region (approximately 350 nm to 500 nm) are of paramount importance for the photocatalytic function of the complex, as they enable the harvesting of visible light. sigmaaldrich.com These bands are significantly less intense than the LC transitions and are assigned as metal-to-ligand charge transfer (MLCT) transitions. nih.gov Specifically, they arise from the promotion of an electron from the highest occupied molecular orbitals (HOMOs), which are predominantly of Iridium t2g d-orbital character mixed with the π-orbitals of the dF(Me)ppy ligands, to the lowest unoccupied molecular orbital (LUMO), which is primarily localized on the π* anti-bonding orbital of the electron-accepting dtbbpy ligand. nih.gov The absorption of a photon in this region effectively results in a transient oxidation of the iridium metal center (Ir(III) to Ir(IV)) and reduction of the dtbbpy ligand. nih.gov The broad and often structured nature of these bands is due to the population of various vibrational levels within the excited electronic state.
While LC and MLCT transitions dominate the absorption spectrum, other electronic transitions can contribute, although they are often less apparent. Ligand-to-ligand charge transfer (LLCT) transitions, involving electron promotion from a cyclometalating dF(Me)ppy ligand to the ancillary dtbbpy ligand, are also possible. These are often energetically close to, and mixed with, MLCT transitions, making them difficult to resolve as distinct bands.
Steady-State Emission Spectroscopic Analysis of Radiative Decay Pathways
Following photoexcitation, the complex relaxes to its lowest energy excited state, from which it can decay back to the ground state through radiative (emission of light) or non-radiative pathways.
Upon absorption of light and formation of a singlet MLCT (¹MLCT) state, the complex undergoes a very rapid and efficient process called intersystem crossing (ISC) to the corresponding triplet MLCT (³MLCT) state. nih.gov This formally spin-forbidden process is highly facilitated by the large spin-orbit coupling constant of the heavy iridium atom. rsc.org This ³MLCT state is long-lived because its radiative decay back to the singlet ground state (S₀) is also spin-forbidden. This emission of light from a triplet excited state is known as phosphorescence.
The resulting emission spectrum is typically a broad, structureless band. For the closely related complex [Ir(dF(CF3)ppy)2(dtbbpy)]+, this emission peaks at approximately 470 nm. princeton.edu The long lifetime of this emissive state is crucial for its role in photocatalysis, as it allows sufficient time for the excited complex to engage in bimolecular electron or energy transfer reactions with substrate molecules. The radiative decay from this T₁ state is often a mixed ³MLCT/³LC state.
The charge-transfer nature of the lowest-energy excited state can be probed by observing the emission spectrum in solvents of varying polarity, a phenomenon known as solvatochromism. For iridium complexes whose lowest excited state is of MLCT character, a positive solvatochromism is generally observed. rsc.org The MLCT excited state possesses a larger dipole moment than the ground state due to the formal separation of charge between the metal and the ligand.
In more polar solvents, this polar excited state is stabilized to a greater extent than the less polar ground state. This increased stabilization lowers the energy of the excited state, resulting in a shift of the emission maximum to longer wavelengths (a red shift). The excited-state energies of iridium complexes show a significant dependency on solvent, increasing in energy (a blue shift in emission) in less polar solvents. rsc.org This behavior is a key indicator of the charge-transfer character of the emissive state.
Temperature-Dependent Emission Studies for Excited State Energetics
The energetics of a photocatalyst's excited state dictate its ability to engage in electron or energy transfer processes. The excited-state redox potentials are primary descriptors of these energetics. For Ir[dF(Me)ppy]₂(dtbbpy)PF₆, the excited state is both a stronger oxidant and a stronger reductant than the ground state.
The excited-state reduction potential (Ered), which quantifies the ability of the photoexcited complex to accept an electron, has been determined to be +0.97 V versus the saturated calomel (B162337) electrode (SCE) in acetonitrile. nih.govresearchgate.net Conversely, the excited-state oxidation potential (Eox), representing the ability of the photoexcited complex to donate an electron, is -0.92 V vs. SCE. nih.govresearchgate.net These potentials define a thermodynamic window within which the catalyst can drive chemical reactions upon irradiation.
While specific temperature-dependent emission studies for Ir[dF(Me)ppy]₂(dtbbpy)PF₆ are not extensively detailed in the reviewed literature, the behavior of similar iridium(III) complexes allows for well-founded postulations. Typically, as the temperature is lowered, a "rigidochromic" blue shift in the emission spectrum is observed. This phenomenon arises from the freezing of solvent dipoles and low-frequency molecular vibrations, leading to an emission from a non-relaxed, higher-energy excited state. Furthermore, non-radiative decay pathways are often suppressed at lower temperatures, which typically results in an increase in both the emission quantum yield and the excited-state lifetime.
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Time-Resolved Transient Absorption Spectroscopy for Excited State Characterization
Upon photoexcitation with visible light, Ir[dF(Me)ppy]₂(dtbbpy)PF₆ is promoted from its singlet ground state (S₀) to a singlet excited state, primarily of metal-to-ligand charge-transfer (¹MLCT) character. Due to the strong spin-orbit coupling induced by the heavy iridium atom, this initially formed singlet state undergoes extremely rapid and efficient intersystem crossing (ISC) to the triplet manifold (Tₙ). This ISC process for iridium(III) complexes is known to occur on an ultrafast timescale, typically in the sub-picosecond to picosecond range. Femtosecond TA spectroscopy would be the ideal technique to resolve this S₁ → Tₙ transition. Following ISC and subsequent internal conversion and vibrational relaxation, the molecule populates the lowest-energy triplet excited state (T₁), which is the key emissive and photoactive state.
The lowest-energy triplet excited state (T₁) of Ir[dF(Me)ppy]₂(dtbbpy)PF₆ is exceptionally long-lived, with a measured lifetime (τ) of 1.3 µs (1300 ns) in acetonitrile. nih.gov This lifetime is characteristic of a phosphorescent state and is sufficiently long to allow for diffusion and bimolecular reactions with substrates in solution, which is fundamental to its role in photocatalysis. Nanosecond transient absorption spectroscopy would typically be used to monitor the decay of this T₁ state, which would manifest as a decay in the characteristic triplet-triplet absorption signals. Data regarding the specific excited-state absorption cross-sections for this complex are not available in the reviewed literature.
Photoexcitation: S₀ + hν → S₁ (¹MLCT)
Intersystem Crossing (ISC): S₁ → Tₙ (occurs on a femtosecond to picosecond timescale)
Internal Conversion/Vibrational Relaxation: Tₙ → T₁ (³MLCT)
Relaxation from T₁: The T₁ state relaxes back to the S₀ ground state via two main pathways:
Phosphorescence: Radiative decay, emitting a photon (λ_em_ = 525 nm).
Non-radiative decay: Thermal deactivation.
Quenching: Interaction with other molecules (e.g., substrates in a photocatalytic cycle) via electron or energy transfer.
The high luminescence quantum yield of 0.53 indicates that phosphorescence is a significant deactivation pathway for the excited state in the absence of quenchers. nih.gov
Time-Correlated Single Photon Counting (TCSPC) for Luminescence Lifetime Determination
Time-correlated single photon counting (TCSPC) is a highly sensitive technique used to measure the lifetime of luminescent states by recording the arrival time of individual photons after an excitation pulse.
For Ir[dF(Me)ppy]₂(dtbbpy)PF₆, TCSPC is the standard method for determining the lifetime of its emissive triplet state. The measured lifetime of 1.3 µs corresponds to the phosphorescence decay from the T₁ state. nih.gov This value is a direct measure of the time it takes for the excited-state population to decay to 1/e of its initial value through all deactivation pathways (radiative and non-radiative).
The lifetime of the singlet excited state (S₁) is not measurable by standard TCSPC setups designed for microsecond-scale phosphorescence. Due to the near-unity efficiency of intersystem crossing in such iridium complexes, the S₁ lifetime is exceptionally short, existing for only picoseconds or less before converting to the triplet state. Its determination would require specialized femtosecond-resolution techniques like fluorescence up-conversion or a femtosecond transient absorption spectrometer.
Multi-Exponential Decay Analysis for Heterogeneous Systems
In heterogeneous environments, the photoluminescence decay of this compound often deviates from a single exponential pattern. This necessitates a multi-exponential decay analysis to accurately model the complex's behavior. This phenomenon arises from the presence of multiple distinct excited state species or the same species in different local environments, each with its own decay rate.
A mathematical model based on linear systems theory can be employed to increase the probability of correctly determining the decay constants in a multicomponent system. nih.gov This approach combines information from several discrete experiments, such as varying excitation and emission wavelengths, to improve the accuracy of the analysis. nih.gov
The decay can be fitted to a sum of exponential functions:
I(t) = Σ Aᵢ exp(-t/τᵢ)
where I(t) is the intensity at time t, Aᵢ is the amplitude of the ith component, and τᵢ is its corresponding lifetime. Each component (τᵢ) represents a distinct excited state population. For instance, in iridium complexes, different decay components can be attributed to metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and ligand-centered (LC) excited states. researchgate.net The relative amplitudes (Aᵢ) provide insights into the initial population of each state.
Table 1: Illustrative Multi-Exponential Decay Parameters for an Iridium Complex in a Heterogeneous System
| Decay Component (τᵢ) | Lifetime (ns) | Amplitude (Aᵢ) | Assignment |
| τ₁ | 0.79 - 2.56 | 0.6 | ³MLCT |
| τ₂ | 1.5 - 2.8 (μs) | 0.3 | ³LLCT |
| τ₃ | 0.13 - 4.8 | 0.1 | ³MLCT(ppy) |
Note: This table is illustrative and based on data for related iridium complexes. researchgate.net The exact values for this compound may vary depending on the specific heterogeneous environment.
Mechanistic Studies of Non-Radiative Decay Processes within this compound
The rates of non-radiative decay processes in iridium complexes are often strongly dependent on temperature. As temperature increases, vibrational modes of the molecule become more populated, which can facilitate non-radiative transitions from the excited state to the ground state.
The temperature dependence of these rates can be analyzed using a time-dependent correlation function approach within the framework of the adiabatic and harmonic oscillator approximations. bohrium.comnih.gov This theoretical model considers the vibrational aspects of the decay processes, including mode-mixing and frequency changes between electronic states, which are the origin of the temperature dependence. bohrium.comnih.gov
For many luminescent materials, including those exhibiting thermally activated delayed fluorescence (TADF), minimizing non-radiative decay is critical for achieving high efficiency. d-nb.info The non-radiative decay rate (kₙᵣ) is a key parameter in determining the photoluminescence quantum yield (PLQY). fluxim.com In some systems, it has been observed that while the radiative lifetime increases with temperature, the non-radiative Auger lifetime can be nearly temperature-independent. nih.gov
Table 2: Conceptual Temperature Dependence of Photophysical Rates
| Temperature | Radiative Rate (kᵣ) | Non-Radiative Rate (kₙᵣ) | Overall Lifetime (τ) |
| Low | High | Low | Long |
| High | Lower | Higher | Short |
Note: This table represents a general trend. The specific behavior of this compound would require experimental verification.
Following photoexcitation, the molecule is typically in a vibrationally excited level of an electronically excited singlet state. It then undergoes rapid vibrational relaxation (cooling) to the lowest vibrational level of this state. acs.orgsonar.ch From this singlet excited state, it can undergo intersystem crossing (ISC) to a triplet excited state. The high spin-orbit coupling introduced by the heavy iridium atom facilitates this typically spin-forbidden process, leading to efficient population of the triplet manifold. nih.gov
Femtosecond transient absorption spectroscopy is a powerful technique to track these ultrafast processes. deakin.edu.au Studies on similar binuclear metal complexes have shown that vibrational relaxation can occur on the femtosecond to picosecond timescale. acs.org The intersystem crossing process can also be extremely fast, with rates on the order of 10¹⁰ s⁻¹ observed in some organic molecules, driven by a high density of triplet states in proximity to the singlet state. nih.gov
Vibrational coherence can be transferred during intersystem crossing, meaning that the vibrational wave packet created in the singlet state can persist in the triplet state. nih.gov This phenomenon provides detailed insights into the coupling between electronic and nuclear motions during the ISC process. Furthermore, vibronic coupling, the interaction between electronic and vibrational states, plays a crucial role in mediating intersystem crossing rates. acs.org
Two-Photon Absorption (TPA) Cross-Section Determination and Related Mechanisms
Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons to reach an excited state that would normally be accessed by a single photon of twice the energy. The efficiency of this process is quantified by the TPA cross-section (σ₂), typically measured in Göppert-Mayer (GM) units.
The determination of the TPA cross-section is essential for applications in two-photon laser scanning microscopy and photodynamic therapy. mdpi.com For fluorescent molecules, TPA cross-sections are often determined through two-photon excited fluorescence (TPEF) measurements, which are generally more accurate than nonlinear transmission techniques. nih.gov
The TPA properties are not always predictable from one-photon absorption spectra. nih.gov The mechanism of TPA is related to the change in the molecule's dipole moment upon excitation. For iridium complexes, the TPA process can populate the same emissive triplet states that are accessed via one-photon excitation, leading to the characteristic phosphorescence. The design of ligands can significantly influence the TPA cross-section.
Table 3: Representative Two-Photon Absorption Data for Photosensitizers
| Compound Class | Wavelength (nm) | TPA Cross-Section (σ₂) (GM) |
| Fluorescent Proteins | 700 - 1000 | 10 - 100 |
| BODIPY Dyes | 800 - 1100 | 50 - 500 |
| Iridium Complexes | 750 - 900 | Varies |
Note: This table provides a general range for different classes of molecules. The specific TPA cross-section for this compound would need to be experimentally measured.
Electrochemical Behavior and Redox Processes of Ir Df Me Ppy 2 Dtbbpy Pf6
Cyclic Voltammetry (CV) for Probing Redox Transitions of Ir[dF(Me)ppy]2(dtbbpy)PF6
Cyclic voltammetry is a powerful electroanalytical technique used to study the redox behavior of chemical species. For this compound, CV provides critical data on the potentials at which the complex undergoes oxidation and reduction, corresponding to the removal or addition of electrons.
The oxidation of the this compound complex is typically a metal-centered event. This process involves the removal of an electron from the iridium core, formally changing its oxidation state from Ir(III) to Ir(IV). This transformation is associated with the highest occupied molecular orbital (HOMO), which in this class of complexes, has significant metal d-orbital character mixed with the cyclometalating phenylpyridine ligands.
While a specific ground-state oxidation potential for this compound is not prominently reported, the oxidation for similar heteroleptic iridium(III) complexes generally occurs in the range of +1.1 to +1.4 V versus a saturated calomel (B162337) electrode (SCE) acs.org. For the closely related analogue, [Ir(ppy)2(dtbbpy)]PF6, the oxidation potential (E½ for Ir(IV)/Ir(III)) is observed at +1.21 V vs SCE tcichemicals.com. The electron-withdrawing fluorine groups on the 'dF(Me)ppy' ligands in the target compound are expected to make oxidation more difficult, shifting this potential to a more positive value compared to the unsubstituted 'ppy' analogue.
The first reduction of this compound is a ligand-centered process. In heteroleptic iridium complexes of this type, the lowest unoccupied molecular orbital (LUMO) is typically localized on the diimine ligand, which is the 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy) ligand in this case. The reduction involves the addition of one electron to the π* orbital of the dtbbpy ligand, forming a radical anion.
Cyclic voltammetry measurements in acetonitrile (B52724) have determined the ground-state reduction potential (PC/PC−) for this compound to be -1.41 V vs SCE tcichemicals.com. This potential is a key parameter in photoredox catalysis, as it defines the reducing power of the catalyst in its ground state after it has been generated in a reductive quenching cycle.
| Complex | Process | Potential (V vs. SCE) in CH₃CN | Description |
|---|---|---|---|
| Ir[dF(Me)ppy]₂(dtbbpy)PF₆ | Reduction (PC/PC⁻) | -1.41 tcichemicals.com | One-electron reduction localized on the dtbbpy ligand. |
| [Ir(ppy)₂(dtbbpy)]PF₆ (Analogue) | Oxidation (PC⁺/PC) | +1.21 tcichemicals.com | One-electron oxidation of the Ir(III) metal center. |
The reversibility of these redox events can be assessed by performing cyclic voltammetry at various scan rates. For an electrochemically reversible one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp) is theoretically 59 mV at room temperature and remains constant with changes in the scan rate. Furthermore, the ratio of the anodic to cathodic peak currents (ipa/ipc) is equal to unity.
In a reversible system, the peak current (ip) is directly proportional to the square root of the scan rate (ν¹/²), a relationship described by the Randles-Ševčík equation. A plot of ip versus ν¹/² would yield a straight line passing through the origin, indicating that the process is controlled by diffusion of the electroactive species to the electrode surface. Deviations from this behavior suggest quasi-reversible or irreversible electron transfer, or that the redox process is coupled to a chemical reaction.
Spectroelectrochemical Analysis of Redox-Induced Spectral Changes
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral properties of species generated at an electrode. This provides direct insight into the electronic structure of the oxidized and reduced forms of this compound.
Reduced Species : Upon electrochemical reduction at a potential negative of -1.41 V, an electron is populated into the LUMO localized on the dtbbpy ligand. This generates the [Ir(III)(dF(Me)ppy)2(dtbbpy•⁻)] species. The formation of the bipyridine radical anion is expected to give rise to new, characteristic absorption bands in the visible and near-infrared (NIR) regions of the spectrum. These new absorptions are due to transitions within the ligand radical's molecular orbitals.
Oxidized Species : When the complex is oxidized at a sufficiently positive potential, the Ir(III) center is converted to Ir(IV), forming [Ir(IV)(dF(Me)ppy)2(dtbbpy)]²⁺. This process would lead to significant changes in the absorption spectrum. Specifically, the strong metal-to-ligand charge transfer (MLCT) bands, which are characteristic of the Ir(III) complex, would be bleached due to the removal of an electron from the metal-centered HOMO. New, typically weaker, ligand-to-metal charge transfer (LMCT) bands may appear at different wavelengths.
| Redox State | Generated Species | Expected UV-Vis Spectral Changes |
|---|---|---|
| Oxidized | [Ir(IV)(dF(Me)ppy)₂(dtbbpy)]²⁺ | Bleaching of ground-state MLCT bands; appearance of new, weaker absorptions. |
| Reduced | [Ir(III)(dF(Me)ppy)₂(dtbbpy•⁻)] | Appearance of new, distinct absorption bands in the visible and NIR regions characteristic of the dtbbpy radical anion. |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals. It is considered a definitive method for identifying and characterizing such species mdpi.com. Both the one-electron oxidized and one-electron reduced forms of this compound are paramagnetic and therefore EPR active.
Reduced Radical Anion : The reduced complex, [Ir(III)(dF(Me)ppy)2(dtbbpy•⁻)], possesses an unpaired electron localized on the dtbbpy ligand. An EPR experiment on this species would produce a characteristic signal. Analysis of the signal's g-value and hyperfine coupling pattern would provide direct evidence for the localization of the radical on the bipyridine ligand, as the unpaired electron would couple to the magnetic nuclei of the nitrogen and hydrogen atoms of the bipyridine ring system.
Oxidized Ir(IV) Species : The oxidized complex, [Ir(IV)(dF(Me)ppy)2(dtbbpy)]²⁺, has a d⁵ electronic configuration on the iridium center, resulting in an unpaired electron. This species would also be EPR active. The resulting EPR spectrum would be characteristic of an Ir(IV) center, providing valuable information about the electronic and geometric structure of the oxidized complex.
Mechanistic Studies of Electron Transfer Pathways in this compound
The efficacy of this compound as a photocatalyst is intrinsically linked to the kinetics and dynamics of its electron transfer processes. These can be broadly categorized into homogeneous and heterogeneous pathways.
Heterogeneous Electron Transfer Dynamics
Influence of Solvent, Supporting Electrolyte, and Temperature on Electrochemical Responses
The electrochemical properties of coordination complexes like this compound are highly sensitive to the nature of the solvent, the type and concentration of the supporting electrolyte, and the temperature. These factors can influence the solvation of the complex, ion pairing, and the kinetics of electron transfer.
Systematic studies detailing the impact of these variables on the redox potentials and electron transfer kinetics of this compound are sparse. While redox potentials are often reported in a specific solvent, typically acetonitrile or dimethylformamide, for the purpose of discussing reaction mechanisms, a comprehensive data set across a range of solvents with varying polarities and coordinating abilities is not available. Similarly, the effect of different supporting electrolytes and a systematic study of temperature dependence on the electrochemical response have not been the subject of focused investigation.
To illustrate the typical data that would be gathered in such a study, the following interactive table presents hypothetical data on the redox potential of the Ir(III)/Ir(II) couple in various solvents.
| Solvent | Dielectric Constant (ε) | Donor Number (DN) | E½ (V vs. SCE) |
| Acetonitrile | 37.5 | 14.1 | -1.50 |
| Dichloromethane (B109758) | 8.9 | 0.0 | -1.45 |
| Tetrahydrofuran | 7.5 | 20.0 | -1.58 |
| Dimethylformamide | 36.7 | 26.6 | -1.62 |
Note: The data in this table is illustrative and intended to show the format of such a study. Specific experimental values for this compound across this range of solvents are not currently available in the literature.
Computational Chemistry and Theoretical Investigations of Ir Df Me Ppy 2 Dtbbpy Pf6
Density Functional Theory (DFT) for Ground State Electronic Structure
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For iridium(III) complexes, DFT calculations are essential for determining the ground-state properties, including the optimized molecular geometry and the distribution of frontier molecular orbitals.
These calculations are typically performed using a combination of a functional, such as B3LYP or PBE0, and a basis set. For the iridium atom, an effective core potential (ECP) like the Stuttgart-Dresden (SDD) is often used to account for relativistic effects, while basis sets such as 6-31G* are employed for lighter atoms like carbon, hydrogen, nitrogen, and fluorine.
Geometry Optimization and Conformational Analysis
The first step in a computational study is geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. This process calculates the forces on each atom and iteratively adjusts their positions until a minimum on the potential energy surface is found.
For Ir[dF(Me)ppy]2(dtbbpy)PF6, the expected geometry is a pseudo-octahedral arrangement around the central iridium(III) ion. The two cyclometalating dF(Me)ppy ligands and the bidentate dtbbpy ligand coordinate to the metal center. Conformational analysis would explore different possible arrangements (isomers) of these ligands around the iridium core to identify the most stable conformer. The optimized structure provides key data on bond lengths and angles, which are fundamental for understanding the steric and electronic environment of the metal center.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a critical role in the chemical reactivity and electronic properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key parameter that influences the molecule's stability and the energy required for electronic excitation.
For heteroleptic iridium(III) complexes of this type, the electronic distribution in the frontier orbitals follows a general and predictable pattern researchgate.net.
HOMO: The highest occupied molecular orbital is typically a hybrid orbital with significant contributions from the d-orbitals of the central iridium atom and the π-orbitals of the cyclometalating ligands, in this case, the two dF(Me)ppy ligands. This mixed metal-to-ligand character is a hallmark of such complexes researchgate.net.
LUMO: The lowest unoccupied molecular orbital is predominantly localized on the π-conjugated system of the ancillary diimine ligand, which is the dtbbpy ligand in this complex researchgate.net.
This spatial separation of the HOMO and LUMO is fundamental to the molecule's function as a photocatalyst, as it defines the nature of its low-energy electronic transitions. The electron-withdrawing fluorine groups and the electron-donating methyl group on the ppy ligands, along with the tert-butyl groups on the bipyridine, finely tune the energies of these orbitals.
Table 1: General Characteristics of Frontier Orbitals for [Ir(C^N)2(N^N)]+ Type Complexes
| Molecular Orbital | General Localization |
|---|---|
| HOMO | Mix of Iridium d-orbitals and π-orbitals of the cyclometalating (dF(Me)ppy) ligands. |
| LUMO | π* orbital localized on the ancillary (dtbbpy) ligand. |
Charge Distribution and Electronic Densities Mapping
Mapping the electron density and charge distribution provides insight into the polarity of the molecule and identifies regions that are electron-rich or electron-poor. Techniques like Mulliken population analysis or mapping the molecular electrostatic potential (MEP) are used. The MEP visualizes the electrostatic potential on the electron density surface, where red regions indicate negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Electronic Structure and Transitions
While DFT is excellent for ground-state properties, TD-DFT is the standard method for studying excited states and simulating electronic spectra. It calculates the energies and properties of excited states, allowing for the prediction of absorption and emission spectra.
Prediction of Electronic Absorption and Emission Spectra
TD-DFT calculations can predict the vertical excitation energies from the ground state to various singlet excited states, which correspond to the peaks in an electronic absorption (UV-Visible) spectrum. The calculations also yield the oscillator strength for each transition, which is proportional to its intensity.
The absorption spectrum of this compound, like similar iridium complexes, is characterized by:
High-energy bands (UV region): These are intense absorptions attributed to spin-allowed π-π* intraligand charge transfer (LC) transitions within the dF(Me)ppy and dtbbpy ligands.
Lower-energy bands (Visible region): These are weaker, broad bands resulting from spin-allowed metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. These transitions involve the promotion of an electron from the HOMO (Ir/dF(Me)ppy based) to the LUMO (dtbbpy based).
Similarly, TD-DFT can be used to model the emission spectrum (phosphorescence), which originates from the relaxation of the lowest-energy triplet excited state back to the singlet ground state.
Characterization of Singlet and Triplet Excited States
A key feature of iridium(III) complexes is the strong spin-orbit coupling induced by the heavy iridium atom. This facilitates intersystem crossing from the initially formed singlet excited state (S1) to a triplet excited state (T1) with very high efficiency. Because the triplet state is long-lived, it is the key reactive state in photoredox catalysis.
TD-DFT calculations are used to determine the energy and character of these lowest-lying singlet and triplet states. The lowest triplet excited state (T1) in this compound is expected to have significant ³MLCT character, corresponding to the transfer of an electron from the iridium/dF(Me)ppy moiety to the dtbbpy ligand. The precise mixture of ³MLCT and ³LC character influences the excited-state lifetime, emission energy, and redox potentials of the excited state, which are critical parameters for its photocatalytic performance.
Table 2: Summary of Compound Names
| Abbreviation | Full Chemical Name |
|---|---|
| This compound | Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C2’]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate (B91526) |
| dF(Me)ppy | 2-(2,4-difluorophenyl)-5-methylpyridine (B2814103) |
| dtbbpy | 4,4’-di-tert-butyl-2,2’-bipyridine |
| ppy | 2-phenylpyridine |
| bpy | 2,2’-bipyridine |
Calculation of Spin-Orbit Coupling (SOC) Matrix Elements
The prominent phosphorescence of iridium(III) complexes, including this compound, is fundamentally governed by strong spin-orbit coupling (SOC). The heavy iridium atom induces significant interaction between the electron's spin and orbital angular momentum. This relativistic effect facilitates the mixing of electronically excited states with different spin multiplicities, namely singlet (S=0) and triplet (S=1) states. researchgate.net Such mixing allows for efficient intersystem crossing (ISC) from the initially populated singlet excited states to the triplet manifold and enhances the probability of the formally "spin-forbidden" radiative decay from the lowest triplet state (T1) back to the singlet ground state (S0), a process known as phosphorescence.
Theoretical chemistry provides critical tools to quantify this effect through the calculation of spin-orbit coupling matrix elements (SOCMEs). These calculations determine the magnitude of the interaction between specific singlet and triplet states. faccts.de Methods like Time-Dependent Density Functional Theory (TD-DFT) incorporating relativistic approximations, such as the Zeroth-Order Regular Approximation (ZORA), are commonly employed. researchgate.netscispace.com Alternatively, the Breit-Pauli operator can be used within multiconfigurational methods. molpro.netchemrxiv.org
The magnitude of the SOCME, , where H_SO is the spin-orbit coupling Hamiltonian, directly influences the rates of both intersystem crossing (k_ISC) and phosphorescent decay (k_r). A large SOCME between the lowest singlet excited state (S1) and a triplet state (Tn) leads to a very fast and efficient ISC, which is characteristic of iridium complexes. mdpi.com Similarly, the radiative rate constant for phosphorescence depends on the SOC-induced mixing of the triplet state with bright singlet states that have a strong transition dipole moment to the ground state. nih.gov
Calculations for analogous Ir(III) complexes show that the SOCMEs between the lowest metal-to-ligand charge transfer (MLCT) singlet and triplet states can be on the order of hundreds of wavenumbers (cm⁻¹), confirming a strong coupling regime. faccts.de These theoretical investigations are essential for rationalizing the high phosphorescence quantum yields observed in this class of compounds and for designing new complexes with tailored photophysical properties. nih.gov
| Interacting States | Typical SOCME Magnitude (cm⁻¹) | Computational Method | Significance |
| ¹MLCT / ³MLCT | 100 - 500 | ZORA-TDDFT | Governs the rate of intersystem crossing (k_ISC) |
| S₀ / T₁ | < 50 | Breit-Pauli/TD-DFT | Determines the radiative decay rate (k_r) and phosphorescence lifetime |
Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution and at Interfaces
While quantum chemical calculations provide deep insight into the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of this compound in realistic environments over time. nih.govmolsimlab.com MD simulations model the complex and its surroundings (e.g., solvent molecules) as a system of classical particles interacting through a defined force field. By solving Newton's equations of motion, MD trajectories that describe the position and velocity of every atom over time are generated.
For this compound in solution, MD simulations can reveal:
Conformational Dynamics: The simulations can explore the rotational and vibrational flexibility of the ligands, such as the phenylpyridine and bipyridine units. This is important because certain molecular motions can act as non-radiative decay channels, quenching luminescence. Understanding these dynamics can help rationalize experimental quantum yields.
Solvation Structure: MD can characterize the arrangement of solvent molecules around the iridium complex. The polarity and organization of the solvent shell can influence the complex's photophysical and electrochemical properties by stabilizing or destabilizing the ground and excited states differently.
Ion Pairing: In solution, the cationic [Ir[dF(Me)ppy]2(dtbbpy)]⁺ complex and the PF6⁻ counter-anion may exist as a solvent-separated or contact ion pair. MD simulations can predict the preferred state and the dynamics of their association and dissociation, which can impact the complex's solubility and electronic properties. researchgate.net
At interfaces (e.g., an electrode surface or a phase boundary), MD simulations provide unique insights into the orientation and behavior of the complex. These simulations are crucial for applications in photocatalysis and organic electronics, as they can predict how the complex adsorbs onto a surface and how its reactive components are oriented with respect to the interface, which can dictate the efficiency of charge or energy transfer processes.
Ab Initio Calculations of Orbital Contributions and Excitation Character
Ab initio calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic structure of this compound. These calculations allow for a detailed analysis of the molecular orbitals (MOs) involved in electronic transitions.
For typical iridium(III) photocatalysts, the highest occupied molecular orbital (HOMO) is generally a mixture of the iridium's 5d orbitals and the π orbitals of the cyclometalating phenylpyridine (ppy) ligands. The lowest unoccupied molecular orbital (LUMO) is typically localized on the π* system of the ancillary diimine ligand, in this case, the dtbbpy ligand.
Time-Dependent DFT (TD-DFT) is then used to calculate the energies and characteristics of the excited states. unife.it For this compound, the lowest-energy absorption bands in the visible region are primarily assigned to spin-allowed singlet metal-to-ligand charge transfer (¹MLCT) transitions. princeton.edu These transitions involve the promotion of an electron from the HOMO (Ir/ppy based) to the LUMO (dtbbpy based). There can also be contributions from intraligand (¹ILCT) or ligand-to-ligand charge transfer (¹LLCT) transitions.
Following excitation, the complex rapidly undergoes intersystem crossing to the corresponding triplet excited state (³MLCT), which is the emissive state. Analysis of the orbital contributions to the states involved in emission confirms its character. Understanding the spatial distribution of the HOMO and LUMO is crucial for predicting the redox behavior of the complex and its function in photocatalysis, as the HOMO is involved in oxidation and the LUMO in reduction.
| Molecular Orbital | Primary Character | Contributing Fragments | Role in Transition |
| HOMO | d(Ir) + π(ppy) | Iridium center, dF(Me)ppy ligands | Electron source for MLCT/LLCT |
| LUMO | π(bpy) | dtbbpy ligand | Electron acceptor for MLCT/ILCT |
| HOMO-1 | d(Ir) + π(ppy) | Iridium center, dF(Me)ppy ligands | Potential contributor to lower energy absorptions |
| LUMO+1 | π(bpy) / π*(ppy) | dtbbpy or dF(Me)ppy ligands | Involved in higher energy transitions |
Theoretical Prediction of Photophysical and Electrochemical Characteristics and Pathways
Computational chemistry offers a powerful framework for predicting the key photophysical and electrochemical properties of this compound, guiding experimental work and the design of new catalysts. mdpi.comnih.gov
Electrochemical Properties: DFT calculations can accurately predict the redox potentials of the complex. The ground-state reduction potential (PC/PC⁻) and oxidation potential (PC⁺/PC) are calculated by determining the energy difference between the neutral species and its corresponding anion and cation. Excited-state potentials (PC/PC⁻ and PC⁺/PC), which are crucial for determining the feasibility of photocatalytic reactions, are then estimated by combining the ground-state potentials with the computationally determined energy of the lowest triplet excited state (T1). For this compound, reported values are shown in the table below. tcichemicals.comtcichemicals.com
Photophysical Properties: TD-DFT calculations are used to simulate the absorption and emission spectra, yielding the wavelengths of maximum absorption (λ_abs) and emission (λ_em). More advanced calculations that include SOC are necessary to predict the rates of radiative and non-radiative decay. nih.govresearchgate.net The phosphorescence lifetime (τ) is inversely proportional to the sum of the radiative (k_r) and non-radiative (k_nr) rate constants. The radiative rate is calculated from the T1 → S0 transition dipole moment, which is non-zero due to SOC. faccts.de Modeling non-radiative pathways, such as internal conversion (IC) and thermal deactivation through distorted geometries, is more challenging but essential for predicting the photoluminescence quantum yield (PLQY). researchgate.netnih.gov
| Property | Predicted/Reported Value (vs. SCE) | Computational Method |
| Excited-State Reduction Potential (PC*/PC⁻) | +0.99 V | DFT |
| Ground-State Reduction Potential (PC/PC⁻) | -1.41 V | DFT |
Computational Modeling of Intermolecular Interactions and Aggregation Behavior
In the solid state or in concentrated solutions, the photophysical properties of this compound can be significantly influenced by intermolecular interactions and aggregation. Computational modeling is a key tool for understanding these phenomena at the molecular level.
DFT calculations can be performed on dimers or larger clusters of the iridium complex to investigate how proximity affects their electronic structure. These calculations can reveal:
Ground-State Interactions: The nature and strength of intermolecular forces, such as π-π stacking between the aromatic ligands of adjacent molecules or electrostatic interactions, can be quantified.
Excitonic Coupling: When molecules are close together, their excited states can couple. This can lead to the formation of new, delocalized excited states that may have different energies and radiative properties compared to the monomer.
Changes in Non-Radiative Decay: Aggregation can restrict intramolecular motions (like rotations or vibrations) that often serve as non-radiative decay pathways in the monomeric state. mdpi.com By computationally modeling the potential energy surface of a key rotational coordinate in both a monomer and a dimer, it can be shown that the energy barrier for accessing a non-emissive state is significantly increased upon aggregation. This phenomenon, known as aggregation-induced emission (AIE), can lead to a dramatic increase in the luminescence quantum yield in the aggregated state compared to in dilute solution. mdpi.com
These computational models help to explain experimental observations of concentration-dependent emission spectra and quantum yields. By understanding the specific intermolecular interactions that promote or hinder luminescence, it becomes possible to design molecules and control conditions to optimize the performance of these materials in applications like OLEDs and solid-state sensors.
Applications and Device Integration Studies of Ir Df Me Ppy 2 Dtbbpy Pf6
Phosphorescent Emitter in Organic Light-Emitting Diodes (OLEDs)
Iridium(III) complexes are a cornerstone of phosphorescent OLED (PhOLED) technology due to their ability to harness both singlet and triplet excitons, leading to high internal quantum efficiencies. The general photophysical characteristics of Ir[dF(Me)ppy]2(dtbbpy)PF6, such as its strong spin-orbit coupling conferred by the iridium center, make it a plausible candidate for a phosphorescent emitter. However, specific studies detailing its performance in OLEDs are scarce. The following sections will draw upon the general principles of PhOLEDs and the known properties of similar iridium complexes to discuss the hypothetical and potential aspects of its application.
Device Architectures and Fabrication Protocols for this compound-Based OLEDs
A typical multilayer PhOLED architecture incorporating an iridium complex like this compound would consist of several layers deposited on a transparent conductive oxide (TCO) coated substrate, such as indium tin oxide (ITO). These layers include a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and an electron injection layer (EIL), capped with a metal cathode.
The EML is the heart of the device, where light is generated. In a device utilizing this compound, this layer would be composed of a host material doped with a specific concentration of the iridium complex. The choice of the host material is critical and is determined by its ability to facilitate charge transport and have a triplet energy level higher than that of the dopant to ensure efficient energy transfer.
Fabrication of such devices is typically carried out under high vacuum conditions using thermal evaporation for small molecule organic materials. A solution-processing approach, such as spin-coating, could also be envisioned if the complex and host materials are soluble in suitable organic solvents.
Table 1: A Representative, Hypothetical OLED Architecture Incorporating this compound
| Layer | Material (Example) | Function |
| Cathode | Aluminum (Al) | Electron Injection |
| Electron Injection Layer (EIL) | Lithium Fluoride (LiF) | Facilitate Electron Injection |
| Electron Transport Layer (ETL) | Tris-(8-hydroxyquinoline)aluminum (Alq3) | Electron Transport and Hole Blocking |
| Emissive Layer (EML) | Host Material doped with this compound | Light Emission |
| Hole Transport Layer (HTL) | N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPD) | Hole Transport and Electron Blocking |
| Hole Injection Layer (HIL) | Molybdenum Trioxide (MoO3) | Facilitate Hole Injection |
| Anode | Indium Tin Oxide (ITO) | Transparent Electrode for Hole Injection |
| Substrate | Glass | Support |
Charge Carrier Injection and Transport Mechanisms within OLED Devices Incorporating this compound
In a hypothetical OLED, upon the application of a forward bias, holes are injected from the anode (ITO) into the HTL, and electrons are injected from the cathode (e.g., Al) into the ETL. These charge carriers then migrate through their respective transport layers towards the EML under the influence of the electric field.
The efficiency of charge injection is governed by the energy barriers at the electrode/organic and organic/organic interfaces. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of this compound, along with those of the surrounding host and transport materials, would dictate the charge trapping and transport properties within the EML. For efficient device operation, a balance of hole and electron fluxes into the EML is crucial.
Exciton (B1674681) Formation and Energy Transfer Dynamics in Emitting Layers Doped with this compound
When electrons and holes meet within the EML, they can form bound electron-hole pairs called excitons. According to spin statistics, approximately 25% of these excitons are in the singlet state and 75% are in the triplet state. In phosphorescent emitters like this compound, the heavy iridium atom facilitates intersystem crossing from the singlet to the triplet manifold.
The primary mechanism for light emission in a doped EML is through Förster or Dexter energy transfer from the host excitons to the dopant molecules. For efficient phosphorescence, the triplet energy of the host material must be higher than that of the this compound dopant, allowing for effective energy transfer and subsequent radiative decay from the triplet state of the iridium complex.
Strategies for Efficiency Enhancement in this compound-Based OLEDs
Several strategies could be employed to enhance the efficiency of a hypothetical OLED based on this iridium complex. These include:
Optimization of Dopant Concentration: Finding the optimal doping concentration is crucial to balance efficient energy transfer and avoid concentration quenching, where intermolecular interactions at high concentrations lead to non-radiative decay.
Host Material Engineering: The selection of a host material with appropriate energy levels, high triplet energy, and good charge transport properties is paramount.
Device Architecture Refinement: The use of advanced device structures, such as graded-doping EMLs or the incorporation of exciton-blocking layers, can improve charge balance and confine excitons within the emissive zone.
Light Outcoupling Enhancement: Employing techniques like substrate texturing or using microlens arrays can increase the amount of light that escapes the device, thereby improving the external quantum efficiency.
Investigation of Device Degradation Mechanisms and Stability Enhancement
The operational stability of PhOLEDs is a critical factor for their commercial viability. Degradation can occur through various intrinsic and extrinsic mechanisms. For a device containing this compound, potential degradation pathways could involve the chemical decomposition of the iridium complex or the surrounding organic materials, often initiated by the high-energy excitons or charge carrier-induced reactions.
Strategies to enhance stability would focus on:
Material Purity: Using highly purified organic materials to minimize impurities that can act as charge traps or quenching sites.
Encapsulation: Protecting the device from atmospheric moisture and oxygen, which can accelerate degradation, through robust encapsulation techniques.
Molecular Design: While not a strategy for the existing compound, future molecular design could focus on improving the intrinsic stability of the iridium complex.
Active Material in Light-Emitting Electrochemical Cells (LECs)
Light-Emitting Electrochemical Cells (LECs) are another class of light-emitting devices that often utilize ionic transition metal complexes, such as those of iridium(III). A key feature of LECs is the presence of mobile ions within the active layer, which redistribute under an applied voltage to form electric double layers at the electrode interfaces. This facilitates efficient electron and hole injection into the organic semiconductor, even with air-stable electrodes.
Given its ionic nature as a hexafluorophosphate (B91526) salt, this compound is structurally suited for use as the active material in a simple, single-layer LEC. In such a device, the compound would be sandwiched between two electrodes. Upon application of a voltage, the mobile PF6- anions and the cationic [Ir[dF(Me)ppy]2(dtbbpy)]+ complex would move towards the anode and cathode, respectively. This in-situ doping of the regions near the electrodes lowers the charge injection barriers, allowing for electron and hole injection and subsequent electroluminescence from the iridium complex.
Table of Mentioned Chemical Compounds
| Abbreviation/Name | Full Chemical Name |
| This compound | bis2-(2,4-difluorophenyl)-5-methylpyridinato-C2,Niridium(III) hexafluorophosphate |
| TCO | Transparent Conductive Oxide |
| ITO | Indium Tin Oxide |
| HIL | Hole Injection Layer |
| HTL | Hole Transport Layer |
| EML | Emissive Layer |
| ETL | Electron Transport Layer |
| EIL | Electron Injection Layer |
| Alq3 | Tris-(8-hydroxyquinoline)aluminum |
| NPD | N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine |
| MoO3 | Molybdenum Trioxide |
| LiF | Lithium Fluoride |
| Al | Aluminum |
Electrolyte Formulation and Device Configuration for this compound-Based LECs
The performance of a light-emitting electrochemical cell is intrinsically linked to the composition of its active layer, which typically consists of the luminescent ionic transition metal complex, an ion-conducting polymer, and a salt. For a hypothetical LEC based on this compound, the electrolyte formulation would be a critical factor in achieving efficient device operation.
A standard approach would involve blending the iridium complex with an ion-conducting polymer matrix, such as polyethylene (B3416737) oxide (PEO). The addition of a lithium salt, for instance, lithium trifluoromethanesulfonate (B1224126) (LiTf), is often employed to enhance ionic conductivity. The ratio of these components is a key parameter that requires careful optimization to balance ionic and electronic charge transport within the device.
The device architecture for such an LEC would typically follow a simple sandwich structure. This consists of the active layer positioned between two electrodes: a transparent conducting oxide (TCO) like indium tin oxide (ITO) as the anode, and a low work function metal, such as aluminum or silver, as the cathode. The simplicity of this single-layer device structure is a significant advantage of LEC technology, allowing for straightforward, solution-based fabrication techniques like spin-coating.
Ion Migration and Electrochemical Doping Processes in LEC Devices Operating with this compound
Upon the application of a forward bias voltage to an LEC, the mobile ions within the active layer begin to migrate towards the electrodes. In a device containing this compound and a lithium salt, the PF6- anions would move towards the anode, while the lithium cations (Li+) would drift towards the cathode.
This accumulation of ions at the electrode interfaces leads to the formation of electric double layers (EDLs). The formation of these EDLs is a crucial step as it facilitates efficient electron and hole injection from the electrodes into the luminescent layer. The presence of these highly conductive doped regions near the electrodes effectively reduces the energy barrier for charge injection.
Specifically, the region near the cathode becomes n-doped, facilitating electron injection, while the region near the anode becomes p-doped, promoting hole injection. This in-situ electrochemical doping is a defining characteristic of LECs and enables the use of air-stable electrodes, unlike in traditional organic light-emitting diodes (OLEDs).
In Situ Spectroscopic Monitoring of LEC Operation and Active Layer Evolution
To gain a deeper understanding of the dynamic processes occurring within an operating LEC, various in-situ spectroscopic techniques can be employed. These methods allow for the real-time observation of changes in the active layer's chemical and physical properties.
For an LEC based on this compound, in-situ photoluminescence (PL) and electroluminescence (EL) spectroscopy would be fundamental. These techniques can monitor the emission spectrum, intensity, and efficiency of the device during operation, providing insights into the stability and degradation mechanisms of the luminescent complex.
Furthermore, techniques like in-situ absorption spectroscopy (UV-Vis) and Raman spectroscopy could be utilized to probe the electronic structure and vibrational modes of the iridium complex and other components of the active layer. These methods can help in identifying the formation of new chemical species or changes in the molecular structure that may occur during device operation, contributing to a better understanding of the device's operational and failure modes.
Mechanistic Understanding of LEC Performance Optimization
Optimizing the performance of an LEC involves a multi-faceted approach that considers the interplay between the material properties and the device physics. For an this compound-based LEC, key performance metrics to optimize would include brightness, efficiency, turn-on time, and operational stability.
The choice of the host polymer and salt concentration in the electrolyte formulation is a primary avenue for optimization. A well-chosen host can improve the solubility and dispersion of the iridium complex, while the salt concentration directly impacts ionic conductivity and the speed of EDL formation.
The driving scheme, such as continuous wave (CW) or pulsed voltage operation, can also significantly affect device performance and lifetime. Pulsed operation, for example, can mitigate issues related to joule heating and electrochemical side reactions, potentially leading to enhanced stability. A comprehensive understanding of the degradation pathways, such as those induced by oxygen or moisture, is also crucial for developing effective encapsulation strategies to improve the long-term operational stability of the device.
Photocatalytic Applications
The iridium complex this compound is a prominent and versatile photocatalyst in the field of organic synthesis. Its favorable photophysical and electrochemical properties enable it to mediate a wide range of chemical transformations with high efficiency under visible light irradiation.
Mechanistic Investigations of Photoredox Catalysis with this compound as a Catalyst
The photocatalytic activity of this compound is rooted in its ability to engage in single-electron transfer (SET) processes upon photoexcitation. The general mechanism of photoredox catalysis can proceed through either an oxidative or a reductive quenching cycle.
In a typical catalytic cycle, the iridium(III) complex absorbs a photon of visible light, promoting it to an excited state, *Ir(III). This excited state is both a stronger oxidant and a stronger reductant than the ground state.
Oxidative Quenching Cycle: The excited *Ir(III) complex can be oxidized by an electron acceptor, generating an Ir(IV) species and the reduced form of the acceptor. The highly oxidizing Ir(IV) can then accept an electron from a substrate to regenerate the ground state Ir(III) catalyst, completing the cycle.
Reductive Quenching Cycle: Alternatively, the excited *Ir(III) complex can be reduced by an electron donor, forming an Ir(II) species and the oxidized donor. The strongly reducing Ir(II) can then donate an electron to a substrate, returning the catalyst to its original Ir(III) state.
Mechanistic studies often employ techniques such as luminescence quenching experiments, cyclic voltammetry, and computational modeling to elucidate the specific pathway in operation for a given reaction. These investigations are crucial for understanding the reaction mechanism and for the rational design of new and improved photocatalytic systems.
Substrate Scope and Reaction Selectivity Studies in Photocatalytic Systems Employing this compound
The versatility of this compound as a photocatalyst is demonstrated by its application in a broad array of organic reactions. These studies are essential for defining the utility of the catalyst and for its application in the synthesis of complex molecules.
One notable application is in hydroamination of olefins . This reaction involves the addition of an N-H bond across a C=C double bond, a fundamental transformation in organic chemistry. This compound has been shown to facilitate this reaction with a variety of amine and olefin substrates.
Another significant area of application is in decarboxylative cross-coupling reactions . This includes the arylation and vinylation of carboxylic acids, where the iridium photocatalyst is often used in dual catalytic systems, for example, with a nickel co-catalyst. This approach allows for the formation of C-C bonds from readily available carboxylic acid starting materials.
Furthermore, this compound has been successfully employed in [2+2] cycloaddition reactions . In these reactions, the photocatalyst promotes the formation of cyclobutane (B1203170) rings from two alkene components through an energy transfer mechanism.
The substrate scope for these reactions is generally broad, accommodating a wide range of functional groups. The selectivity of these reactions, including regioselectivity and stereoselectivity, is an active area of research and is often influenced by the specific reaction conditions and the nature of the substrates and any co-catalysts used.
Below is an interactive data table summarizing some of the key applications and substrate classes for which this compound has been utilized as a photocatalyst.
| Reaction Type | Substrate Class 1 | Substrate Class 2 | Key Transformation |
| Hydroamination | Olefins | Amines | C-N Bond Formation |
| Decarboxylative Arylation | Carboxylic Acids | Aryl Halides | C-C Bond Formation |
| Decarboxylative Vinylation | Carboxylic Acids | Vinyl Halides | C-C Bond Formation |
| [2+2] Cycloaddition | Alkenes | Alkenes | Cyclobutane Formation |
Charge Separation and Recombination Dynamics in Photocatalytic Cycles
The efficacy of Ir[dF(Me)ppy]₂(dtbbpy)PF₆ in photocatalysis is fundamentally governed by the dynamics of charge separation and recombination following photoexcitation. Upon absorption of visible light (around 450 nm), the complex is promoted to an excited state, typically a triplet metal-to-ligand charge transfer (³MLCT) state. This excited state is a potent redox agent, capable of engaging in single-electron transfer (SET) with a substrate.
The process begins with the generation of a charge-separated state, where the photocatalyst is either reduced or oxidized, and the substrate is correspondingly transformed into a radical ion. The key to a successful photocatalytic cycle is for the subsequent desired chemical reaction of this radical ion to occur faster than the charge recombination process, where the electron is transferred back to the photocatalyst, returning both species to their ground state.
While specific kinetic data for Ir[dF(Me)ppy]₂(dtbbpy)PF₆ is not extensively detailed in all contexts, the dynamics can be understood through studies of closely related iridium complexes. For instance, in mechanisms involving a reductive quenching cycle, the excited photocatalyst [*Ir(III)] accepts an electron from a donor (e.g., an amine), generating a reduced Ir(II) species and a radical cation of the donor. Conversely, in an oxidative quenching cycle, the excited photocatalyst donates an electron to an acceptor, forming an oxidized Ir(IV) species and a radical anion of the acceptor. The charge-separated state's lifetime is crucial; it must persist long enough for the radical ion to undergo the next step in the catalytic cycle. Factors such as the solvent, the specific substrates involved, and the presence of co-catalysts can significantly influence these dynamics.
Development of Homogeneous and Heterogeneous Photocatalytic Systems Incorporating this compound
Ir[dF(Me)ppy]₂(dtbbpy)PF₆ has been predominantly utilized within homogeneous photocatalytic systems , where the catalyst is dissolved in the reaction medium along with the substrates. This approach offers high catalytic activity and selectivity due to the well-defined molecular nature of the catalyst and the absence of mass transfer limitations. It has been successfully applied to a variety of organic transformations, including hydroamination of olefins and decarboxylative arylations and vinylations through metallaphotoredox catalysis. A notable example of its application is in efficient systems for the visible-light-induced production of hydrogen from water, where it acts as a photosensitizer in conjunction with a separate water-reduction catalyst.
The development of heterogeneous systems incorporating this complex is an emerging area aimed at addressing the challenges of catalyst separation and recycling associated with homogeneous catalysis. One strategy involves the use of the dissolved iridium complex in conjunction with a heterogeneous semiconductor material, such as titanium dioxide (TiO₂). In these hybrid systems, the iridium complex absorbs light and injects an electron into the conduction band of the semiconductor, which then mediates the desired chemical transformation. This "through-particle" mechanism can be significantly more efficient than processes where the catalyst is simply adsorbed on the surface of an insulating material. However, systems where Ir[dF(Me)ppy]₂(dtbbpy)PF₆ is chemically anchored or immobilized onto a solid support to create a truly heterogeneous catalyst are less common in the reviewed literature.
Photoinduced Electron Transfer (PET) and Energy Transfer (ET) Pathways in Catalytic Cycles
The excited state of Ir[dF(Me)ppy]₂(dtbbpy)PF₆ can initiate catalytic cycles through two primary deactivation pathways: Photoinduced Electron Transfer (PET) and Energy Transfer (ET).
Photoinduced Electron Transfer (PET) is the more common pathway for this type of photocatalyst. After photoexcitation, the [*Ir(III)] complex engages in a single-electron transfer with a substrate.
Oxidative Quenching: The excited complex donates an electron to a substrate (an acceptor), resulting in the formation of [Ir(IV)]⁺ and the substrate's radical anion. The cycle is completed when the [Ir(IV)]⁺ is reduced back to the ground state [Ir(III)].
Reductive Quenching: The excited complex accepts an electron from a substrate (a donor), forming the reduced [Ir(II)] species and the substrate's radical cation. The catalytic cycle is closed when the [Ir(II)] is oxidized back to the [Ir(III)] ground state.
Recent studies on very similar heteroleptic iridium complexes have revealed more complex, tandem photoredox catalysis mechanisms. In these pathways, the initially formed [Ir(II)] species can undergo further transformations, such as protonation, to generate a new, highly reducing species. This new species can then be photoexcited a second time to drive more challenging chemical reactions, effectively using two photons per catalytic cycle.
Energy Transfer (ET) , also known as photosensitization, is an alternative pathway where the excited photocatalyst does not undergo a net redox change. Instead, it transfers its triplet energy directly to a substrate or a co-catalyst, promoting it to its own triplet excited state. This excited substrate then proceeds to react. This mechanism is particularly useful for transformations that are accessible through a triplet state but are difficult to achieve via direct irradiation. The choice between PET and ET pathways is dictated by the relative redox potentials and triplet energies of the photocatalyst and the substrates.
Below is a table of relevant redox potentials for Ir[dF(Me)ppy]₂(dtbbpy)PF₆.
| Potential | Value (vs. SCE) | Description |
| PC*/PC⁻ | +0.99 V | Excited state reduction potential (oxidizing power of the excited state) |
| PC/PC⁻ | -1.41 V | Ground state reduction potential |
Data sourced from Tokyo Chemical Industry Co., Ltd.
Sensitizer (B1316253) in Dye-Sensitized Solar Cells (DSSCs)
Despite its excellent photophysical properties, including strong absorption in the visible spectrum and a long-lived excited state, the compound Ir[dF(Me)ppy]₂(dtbbpy)PF₆ is not reported in the reviewed scientific literature as a primary sensitizer in the conventional architecture of dye-sensitized solar cells (DSSCs). The typical design of a DSSC requires the dye molecule to be firmly anchored to the surface of a semiconductor photoanode, most commonly mesoporous titanium dioxide (TiO₂). This binding is crucial for efficient electron injection from the excited dye into the semiconductor's conduction band.
This anchoring is typically achieved through specific functional groups on the dye's ligands, such as carboxylic or phosphonic acids, which form strong covalent or coordinate bonds with the semiconductor surface. The structure of Ir[dF(Me)ppy]₂(dtbbpy)PF₆ lacks these necessary anchoring groups, which likely prevents its stable and effective adsorption onto the photoanode, thus precluding its use as a sensitizer in this context.
No studies detailing the functionalization of a photoanode with Ir[dF(Me)ppy]₂(dtbbpy)PF₆ for DSSC assembly were found in the reviewed literature.
As there are no reported DSSC devices based on Ir[dF(Me)ppy]₂(dtbbpy)PF₆, there is no available data on the electron injection dynamics from this specific complex into a semiconductor interface.
Strategies for charge recombination suppression are a critical aspect of DSSC research. However, in the absence of a functional DSSC sensitized with Ir[dF(Me)ppy]₂(dtbbpy)PF₆, there are no specific studies on recombination suppression for this system.
Table of Compounds
| Abbreviation/Name | Full Chemical Name |
| Ir[dF(Me)ppy]₂(dtbbpy)PF₆ | Bis2-(2,4-difluorophenyl)-5-methylpyridinato-C²,Niridium(III) hexafluorophosphate |
| TiO₂ | Titanium Dioxide |
Electrolyte Regeneration Mechanisms in DSSCs Utilizing this compound
Comprehensive searches for detailed research findings, including data tables and specific mechanistic studies on the electrolyte regeneration mechanisms in Dye-Sensitized Solar Cells (DSSCs) utilizing the specific compound this compound as a redox mediator, did not yield any specific results. While the compound is identified as a photocatalyst, its application and performance data within the context of electrolyte regeneration in DSSCs are not available in the public scientific literature discovered.
The general mechanism of electrolyte regeneration in a DSSC involves the reduction of the oxidized dye by a redox mediator (or shuttle) present in the electrolyte. This process is crucial for the continuous operation of the solar cell. After a dye molecule absorbs a photon and injects an electron into the semiconductor's conduction band (e.g., TiO2), it becomes oxidized. The redox mediator, which is in its reduced state, then donates an electron to the oxidized dye, thereby regenerating the dye to its ground state. The now-oxidized redox mediator diffuses to the counter-electrode, where it is reduced back to its original state by accepting an electron from the external circuit, thus completing the cycle.
Further research would be required to investigate the potential of this compound as a redox mediator in DSSCs and to elucidate the specific mechanisms of electrolyte regeneration when it is employed. Such studies would typically involve electrochemical measurements, transient absorption spectroscopy, and the fabrication and testing of complete solar cell devices to gather the necessary performance data.
Structure Activity/mechanism Relationships and Molecular Engineering of Ir Df Me Ppy 2 Dtbbpy Pf6 Analogues
Influence of Cyclometalated Ligand (dF(Me)ppy) Modifications on Photophysical and Electrochemical Mechanisms
The cyclometalated ligand, 2-(2,4-difluorophenyl)-5-methylpyridine (B2814103) (dF(Me)ppy), plays a crucial role in determining the frontier molecular orbital energies and, consequently, the photophysical and electrochemical behavior of the complex. Modifications to this ligand, such as altering the fluorination pattern, changing the position of the methyl group, or introducing other functional groups, can significantly impact the complex's properties.
The introduction of electron-withdrawing fluorine atoms onto the phenyl ring of the cyclometalating ligand generally leads to a stabilization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This stabilization can result in a blue-shift of the emission wavelength. For instance, fluorinated derivatives of 2-phenylpyridine (ppy) ligands in iridium(III) complexes have been shown to exhibit higher emission energies compared to their non-fluorinated counterparts. nih.gov The position of the fluorine atoms is also critical; for example, 2',4'-difluorophenyl substitution is a common strategy to achieve blue-emitting phosphorescent materials.
The methyl group at the 5-position of the pyridine (B92270) ring is an electron-donating group. Its presence can influence the electronic properties of the ligand and, by extension, the complex. Altering the position or nature of such alkyl groups can fine-tune the HOMO-LUMO energy gap. Computational studies have shown that the introduction of electron-donating or electron-withdrawing groups on the cyclometalating ligand significantly affects the excited-state nature of iridium(III) complexes. acs.org For example, moving from an electron-donating group like methyl to an electron-withdrawing group can lead to redshifted emission profiles due to changes in the metal-to-ligand charge transfer (MLCT) and intraligand (IL) character of the excited state. acs.org
Enhanced intermolecular π-π interactions have been observed in trifluoromethylated dimers compared to fluorinated and methylated analogues, which can be attributed to an increased molecular quadrupole moment and dispersion interactions. nih.gov
Table 1: Comparison of Photophysical Properties of Iridium Complexes with Modified Cyclometalated Ligands
| Complex | Emission Max (nm) | Quantum Yield (%) | Excited State Lifetime (µs) |
| Ir(ppy)2(dtbbpy)+ | 581 | 9.4 | 0.56 |
| Ir[dF(CF3)ppy]2(dtbbpy)+ | 470 | 68 | 2.3 |
Note: Data extracted from various sources and compiled for comparative purposes. princeton.edu
Extending the π-conjugation of the cyclometalated ligand is a well-established strategy for red-shifting the emission of iridium complexes. core.ac.uk Increasing the size of the aromatic system, for instance by replacing a phenyl ring with a more conjugated moiety, generally decreases the HOMO-LUMO gap and thus lowers the energy of the emitted light. core.ac.uknih.gov This effect is attributed to the stabilization of the ligand-centered LUMO. nih.gov
The introduction of various electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the cyclometalated ligand provides a powerful tool for tuning the electronic properties. EWGs, such as trifluoromethyl (CF3), tend to lower both the HOMO and LUMO energy levels. researchgate.net This can lead to changes in the emission color and can also impact the complex's redox potentials, making it a stronger or weaker oxidant/reductant in its excited state. Conversely, EDGs raise the HOMO and LUMO energy levels. The strategic placement of these groups can be used to finely tune the emission from blue to red. acs.org Theoretical studies have shown that these substitutions significantly affect the excited-state nature of the complexes by altering the ratio of MLCT to ligand-centered (LC) character in the triplet excited state. acs.org
Impact of Ancillary Ligand (dtbbpy) Derivatization on Complex Photophysics and Device Performance
The ancillary ligand, 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy), also significantly influences the properties of the iridium complex. Modifications to this ligand can affect steric hindrance, solubility, redox potentials, and charge transfer character.
The bulky tert-butyl groups on the dtbbpy ligand provide steric hindrance, which can help to suppress non-radiative decay pathways by minimizing intermolecular interactions and concentration quenching in the solid state. researchgate.netresearchgate.net This often leads to higher photoluminescence quantum yields. researchgate.net Varying the size and nature of the alkyl substituents on the bipyridine backbone can be used to optimize the solubility of the complex in different solvents, which is a crucial factor for solution-processed device fabrication. The introduction of sterically demanding ligands can induce structural distortions in the iridium complex, which in turn can affect its reactivity and photophysical properties.
Systematic modifications of the ancillary ligand with electron-donating or electron-withdrawing groups can have a minor influence on the absorption and emission maxima, but a more significant effect on the excited-state dynamics and redox potentials. While the emission energy is primarily determined by the cyclometalated ligand, the ancillary ligand can modulate the energy levels of the frontier orbitals. nih.gov For instance, introducing electron-withdrawing groups on the ancillary ligand can lower the LUMO energy, which in turn affects the reduction potential of the complex. nih.gov This tuning of redox potentials is critical for optimizing the performance of the complex in applications like photoredox catalysis, where the excited-state redox potentials determine the feasibility of electron transfer reactions. tcichemicals.com The nature of the ancillary ligand can also influence the degree of charge transfer in the excited state, which can impact the radiative and non-radiative decay rates.
Table 2: Electrochemical Properties of Iridium Complexes with Different Ancillary Ligands
| Complex | E (PC+/PC) (V vs. SCE) | E (PC/PC-) (V vs. SCE) | E (PC*/PC-) (V vs. SCE) |
| [Ir(ppy)2(dtbbpy)]PF6 | +1.21 | - | +0.66 |
| [Ir(dF(Me)ppy)2(dtbbpy)]PF6 | - | -1.41 | +0.99 |
Note: Data extracted from TCI Chemicals. tcichemicals.com
Role of Counterion (PF6-) in Solution-Phase Behavior and Device Performance
The hexafluorophosphate (B91526) (PF6-) counterion, while often considered non-coordinating, can influence the properties of the iridium complex, particularly in the solid state and in certain solution environments. The size and shape of the counterion can affect the crystal packing of the complex, which in turn can influence its solid-state emission properties and performance in devices like OLEDs. nih.gov
In solution, ion-pairing effects between the cationic iridium complex and the PF6- anion can occur, especially in non-polar solvents. These interactions can subtly perturb the electronic structure of the complex and influence its photophysical properties. Studies on related metal complexes have shown that the nature of the counterion can impact luminescence quantum yields and excited-state lifetimes. nih.gov While the effects are generally less pronounced than those of ligand modifications, they can be significant in optimizing device performance. For instance, the choice of counterion can affect the morphology of thin films and the charge injection/transport properties in electroluminescent devices.
Investigation of Ion Pairing and Aggregation Phenomena
In the solid state and in concentrated solutions, cationic iridium(III) complexes such as Ir[dF(Me)ppy]2(dtbbpy)PF6 can exhibit significant intermolecular interactions, leading to ion pairing and aggregation. These phenomena can profoundly influence the photophysical properties of the material. One of the notable consequences of aggregation is the phenomenon of aggregation-induced emission (AIE) or aggregation-induced phosphorescent emission (AIPE). lasphub.comnih.gov Unlike many luminophores that suffer from aggregation-caused quenching in the solid state, AIPE-active complexes show enhanced phosphorescence upon aggregation. lasphub.com
This enhancement is often attributed to the restriction of intramolecular motions in the aggregated state, which suppresses non-radiative decay pathways. For some iridium(III) complexes, aggregation can lead to a switch from a non-emissive triplet ligand-centered (³LC) or ligand-to-ligand charge transfer (³LLCT) excited state to a highly emissive triplet metal-to-ligand and ligand-to-ligand charge transfer (³MLLCT) state due to intermolecular packing. lasphub.com
The nature of the counterion, in this case, hexafluorophosphate (PF6⁻), also plays a crucial role in these phenomena. Anion-π interactions between the counterion and the π-systems of the cationic iridium complex can effectively suppress detrimental π–π stacking and large structural relaxation in the excited state, which would otherwise lead to non-emissive behavior. Furthermore, the interplay of hydrophilic and lipophilic interactions on the ligands can promote the self-assembly of the complexes into ordered aggregates, such as J-aggregates, which is vital for their AIE performance. nih.gov
Influence on Ionic Conductivity and Charge Transport in Devices
The aggregation and ion pairing of this compound and its analogues have a direct impact on the performance of devices such as organic light-emitting diodes (OLEDs). In the emissive layer of an OLED, the phosphorescent emitter is typically dispersed in a host material. Aggregation of the emitter molecules can create hole traps within the host material due to the difference in ionization potentials, which can significantly reduce charge carrier mobility. murdoch.edu.au
The choice of counterion in ionic iridium complexes can also influence the charge transport characteristics within a device. While specific data on the ionic conductivity of this compound is not extensively reported, the principles governing ionic iridium complexes in devices are relevant. In light-emitting electrochemical cells (LECs), for instance, the movement of ions under an applied voltage is crucial for device operation. The size and nature of the counterion can affect this ionic transport. However, in solid-state devices like OLEDs, significant ion migration is generally undesirable as it can lead to device instability.
Stereo- and Isomerism Effects on Electronic Structure and Excited State Dynamics of Iridium Complexes
Iridium(III) complexes with bidentate ligands, such as this compound, can exist as different stereoisomers, which can have distinct electronic structures and excited-state dynamics. For heteroleptic complexes of the type [Ir(C^N)2(N^N)]+, cis and trans isomers with respect to the nitrogen atoms of the cyclometalating ligands can exist, and these isomers can exhibit different emissive properties. For example, in one study, the trans-(N,N) isomer of a heteroleptic iridium complex exhibited a higher quantum yield and a blue-shifted emission compared to the cis-(N,N) isomer.
For tris-cyclometalated iridium(III) complexes, facial (fac) and meridional (mer) isomers can form. These isomers often have significantly different photophysical and electrochemical properties. nih.govacs.org
Facial (fac) Isomers: In the fac isomer, the three similar donor atoms (e.g., the carbons of the phenyl rings) are positioned on one face of the octahedron. This arrangement is often the thermodynamically more stable product. researchgate.net
Meridional (mer) Isomers: In the mer isomer, the three similar donor atoms lie in a plane that bisects the octahedron. The mer isomers are often the kinetically favored products. nih.gov
The strong trans-influence of the phenyl groups in the meridional isomers leads to longer Ir-C and Ir-N bonds compared to the facial isomers. This results in the mer isomers being easier to oxidize and exhibiting red-shifted, broader emission with lower quantum efficiencies compared to their facial counterparts. nih.gov The excited-state reactivity also differs significantly, with mer isomers often having distinct triplet metal-centered (³MC) deactivation pathways that are not present or are higher in energy in the fac isomers. acs.orgresearchgate.net This difference in deactivation pathways contributes to the generally lower phosphorescence quantum yields of mer isomers.
| Property | Facial (fac) Isomer | Meridional (mer) Isomer |
|---|---|---|
| Thermodynamic Stability | Higher | Lower |
| Oxidation Potential | Higher | Lower (easier to oxidize) |
| Emission Spectrum | Narrower, blue-shifted | Broader, red-shifted |
| Quantum Efficiency | Higher | Lower |
| Excited State Deactivation | Fewer non-radiative pathways | More accessible ³MC deactivation pathways |
Molecular Design Principles for Optimizing the Performance of this compound and its Derivatives
The performance of phosphorescent iridium(III) complexes like this compound can be systematically optimized through rational molecular design. The key is to control the electronic structure and excited-state properties by modifying the ligands. researchgate.netcityu.edu.hknih.gov
Key Molecular Design Strategies:
Ligand Modification for Color Tuning: The emission color of the complex is primarily determined by the energy of the lowest triplet excited state. This can be tuned by introducing electron-donating or electron-withdrawing substituents on either the cyclometalating (C^N) or the ancillary (N^N) ligands. nih.govnih.gov Modifications to the C^N ligand primarily affect the highest occupied molecular orbital (HOMO), which has significant metal and C^N ligand character, while changes to the N^N ligand mainly influence the lowest unoccupied molecular orbital (LUMO). acs.orgnih.gov
Enhancing Quantum Efficiency: High phosphorescence quantum efficiency is achieved by minimizing non-radiative decay pathways. This can be accomplished by:
Introducing Rigid Ligand Structures: Rigid ligands restrict intramolecular vibrations and rotations that can lead to non-radiative deactivation of the excited state.
Controlling Excited State Character: The nature of the emitting state, whether it is primarily ³MLCT, ³LC, or a mixture, is crucial. A larger mixing of ¹MLCT and ³LC states can enhance phosphorescence. The goal is often to design complexes with mixed ³MLCT/³LC excited states to achieve both high efficiency and narrow emission. acs.org
Destabilizing Non-Emissive States: The design should aim to raise the energy of thermally accessible non-emissive states, such as the ³MC state, to prevent thermal deactivation of the emissive state.
Improving Stability and Device Lifetime: The operational stability of OLEDs is a critical parameter. Ligand design can improve the thermal and photochemical stability of the iridium complex. For example, the use of fluorinated ligands, as in this compound, is a common strategy to increase both the stability and the blue-shift of the emission.
| Design Principle | Targeted Property | Molecular Modification | Expected Outcome |
|---|---|---|---|
| Color Tuning | Emission Wavelength | Electron-donating/withdrawing groups on C^N or N^N ligands | Shift in HOMO/LUMO levels, altering the emission energy |
| Quantum Efficiency | Phosphorescence Yield | Rigid ligand structures, bulky substituents | Reduced non-radiative decay, increased quantum yield |
| Excited State Engineering | Emission Character | Tuning ligand π-conjugation | Control over MLCT and LC contributions to the excited state |
| Device Stability | Operational Lifetime | Fluorination of ligands | Increased bond strengths and improved thermal/photochemical stability |
By systematically applying these design principles, new derivatives of this compound can be synthesized with tailored photophysical properties for specific applications in photocatalysis, sensing, and advanced optoelectronic devices.
Compound Name Table
| Abbreviation/Name | Full Chemical Name |
| This compound | Bis2-(2,4-difluorophenyl)-5-methylpyridinato-C2,Niridium(III) hexafluorophosphate |
| PF6⁻ | Hexafluorophosphate |
| OLEDs | Organic Light-Emitting Diodes |
| LECs | Light-Emitting Electrochemical Cells |
| HOMO | Highest Occupied Molecular Orbital |
| LUMO | Lowest Unoccupied Molecular Orbital |
| ³LC | Triplet Ligand-Centered |
| ³LLCT | Triplet Ligand-to-Ligand Charge Transfer |
| ³MLCT | Triplet Metal-to-Ligand Charge Transfer |
| ³MC | Triplet Metal-Centered |
| AIE | Aggregation-Induced Emission |
| AIPE | Aggregation-Induced Phosphorescent Emission |
Comparative Analysis with Other Iridium Iii Phosphors and Photoredox Catalysts
Comparison with Benchmark Ir(III) Complexes (e.g., Ir(ppy)3, Ir(piq)2(acac)) in Optoelectronic Applications
In the realm of optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs), iridium(III) complexes are prized for their ability to harness both singlet and triplet excitons, enabling internal quantum efficiencies approaching 100%. ossila.com The performance of these materials is dictated by their photophysical properties, which are finely tuned by the choice of cyclometalating (C^N) and ancillary (N^N) ligands. rsc.orgnih.gov
The excited state dynamics of iridium(III) complexes are governed by the nature of their lowest-lying triplet states, which typically arise from metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or ligand-centered (LC) transitions. nih.govresearchgate.net The energy and character of these states dictate the emission color, lifetime, and photoluminescence quantum yield (PLQY).
Ir[dF(Me)ppy]2(dtbbpy)PF6 : The presence of electron-withdrawing fluorine atoms on the phenyl ring of the dF(Me)ppy ligand stabilizes the Highest Occupied Molecular Orbital (HOMO), which has significant metal d-orbital and phenyl π-orbital character. nih.gov This leads to a larger HOMO-LUMO gap compared to unsubstituted analogues, resulting in a blue-shifted, higher-energy emission. The dtbbpy ancillary ligand primarily influences the Lowest Unoccupied Molecular Orbital (LUMO). The combination of these ligands results in a complex with a specific excited-state energy and redox potential.
Ir(ppy)3 (fac-tris(2-phenylpyridine)iridium(III)) : As a homoleptic complex, Ir(ppy)3 is a benchmark green phosphor. niscpr.res.in Its excited state is primarily of ³MLCT character. niscpr.res.in Compared to this compound, Ir(ppy)3 has a lower excited-state energy, resulting in green phosphorescence. Its excited-state lifetime is typically in the range of 1-2 microseconds. nih.gov
Ir(piq)2(acac) (bis(1-phenylisoquinoline)(acetylacetonato)iridium(III)) : This complex is a benchmark red phosphor. The extended π-conjugation of the phenylisoquinoline (piq) ligand lowers the energy of the excited state, causing a significant red-shift in the emission spectrum compared to ppy-based complexes. researchgate.net
Energy transfer in OLEDs occurs from a host material to the phosphorescent guest (dopant). nih.gov This can happen via two primary mechanisms: long-range Förster resonance energy transfer (FRET) from the host's singlet state, and short-range Dexter energy transfer from the host's triplet state. For efficient phosphorescence, the triplet energy of the host must be higher than that of the iridium complex to facilitate Dexter transfer and prevent back-transfer. nih.gov The distinct triplet energies of this compound, Ir(ppy)3, and Ir(piq)2(acac) necessitate the selection of different host materials to achieve optimal device performance for blue, green, and red emission, respectively.
| Compound | Emission Color | Typical Emission Max (λem) | Excited State Lifetime (τ) | Key Feature |
|---|---|---|---|---|
| This compound | Blue-Green/Green | ~470-500 nm | ~1-2 µs | Fluorinated ligands increase emission energy |
| Ir(ppy)3 | Green | ~510-520 nm | ~1.9 µs nih.gov | Benchmark green phosphor |
| Ir(piq)2(acac) | Red | ~620 nm researchgate.net | ~1-2 µs | Extended π-conjugation for red emission |
In devices, Ir(ppy)2(acac) has demonstrated higher external quantum efficiencies (EQE) than Ir(ppy)3. ossila.com Mechanistic studies suggest this is due to the molecular orientation of the emitters within the film. Ir(ppy)2(acac) molecules tend to align with their transition dipole moment parallel to the substrate, which enhances light outcoupling. In contrast, the orientation of Ir(ppy)3 is nearly isotropic. nih.gov The heteroleptic structure of this compound, similar to Ir(ppy)2(acac), may also favor a preferential orientation, potentially leading to high outcoupling efficiency.
Furthermore, the charge-trapping mechanism plays a vital role. The dopant molecules can act as trap sites for charge carriers (electrons and holes). researchgate.net Efficient charge trapping on the iridium complex, followed by exciton (B1674681) formation and radiative decay, is a key pathway for electroluminescence. The HOMO and LUMO energy levels of this compound are tuned by its specific ligands to facilitate efficient charge injection and trapping from common host materials, aiming for balanced charge transport and a high recombination rate within the emissive layer. Devices using Ir(ppy)3 have achieved high EQEs of up to ~24% with optimized structures. nih.gov Similarly, high efficiencies have been reported for devices based on Ir(ppy)2(acac) and Ir(piq)2(acac) derivatives, reaching over 15-20%. ossila.comresearchgate.net
Comparative Study with Other Photoredox Catalysts (e.g., Ru(bpy)3Cl2, Organic Photoredox Catalysts) in Synthetic Methodologies
Visible light photoredox catalysis utilizes a photocatalyst that, upon light absorption, engages in single-electron transfer (SET) with organic substrates to generate reactive radical intermediates. nih.gov
The reactivity of a photocatalyst is determined by its redox potentials in both the ground and excited states. Upon photoexcitation, the catalyst becomes both a stronger oxidant and a stronger reductant. nsf.gov The catalytic cycle can proceed via two main quenching pathways:
Oxidative Quenching : The excited photocatalyst (*PC) donates an electron to a substrate (acceptor), generating the oxidized form of the catalyst (PC+) and a radical anion. The PC+ then oxidizes another substrate (donor) to regenerate the ground-state catalyst.
Reductive Quenching : The excited photocatalyst (*PC) accepts an electron from a substrate (donor), forming the reduced catalyst (PC-) and a radical cation. The PC- then reduces another substrate (acceptor) to complete the cycle.
This compound : This complex is a powerful photooxidant. The electron-withdrawing fluoro- and methyl- substituted ppy ligands make the complex more oxidizing in its excited state compared to unsubstituted analogues like [Ir(ppy)2(dtbbpy)]PF6. tcichemicals.com This makes it highly suitable for reactions involving the oxidation of substrates with high oxidation potentials.
Ru(bpy)3Cl2 (Tris(2,2'-bipyridyl)dichlororuthenium(II)) : This is one of the most classic and widely studied photoredox catalysts. nih.gov Compared to many iridium photocatalysts, *[Ru(bpy)3]2+ is generally a weaker oxidant and a weaker reductant. tcichemicals.com It is effective for a vast range of transformations but may fail with substrates that are particularly difficult to oxidize or reduce. researchgate.net Its photostability can also be lower than that of some robust iridium complexes. nih.gov
Organic Photoredox Catalysts : This class includes dyes like Eosin Y and acridinium (B8443388) salts. Their properties are highly tunable through synthetic modification. thieme-connect.com For example, N-methyl-9-mesitylacridinium has a very high excited-state reduction potential, making it an exceptionally strong photooxidant, even stronger than many iridium complexes. tcichemicals.com Conversely, organic catalysts like 10-phenylphenothiazine are potent photoreductants. tcichemicals.com A key difference is that the mechanism of intersystem crossing to the catalytically active triplet state can be less efficient in organic dyes than in heavy-metal complexes like iridium, which benefit from strong spin-orbit coupling.
The choice of catalyst depends on the specific redox requirements of the substrates. This compound is compatible with a wide range of substrates, particularly in reactions requiring a potent oxidant, such as metallaphotoredox-catalyzed decarboxylative arylations. sigmaaldrich.com
| Photocatalyst | Ered [V vs SCE] (PC/PC-) | Eox [V vs SCE] (PC+/PC) | Typical Quenching Pathway |
|---|---|---|---|
| This compound | +0.99 tcichemicals.com | N/A | Reductive (Acts as an oxidant) |
| Ru(bpy)3Cl2 | +0.77 tcichemicals.com | -0.81 tcichemicals.com | Reductive or Oxidative |
| fac-Ir(ppy)3 | +0.31 tcichemicals.com | -1.73 tcichemicals.com | Oxidative (Acts as a reductant) |
| Eosin Y (Organic Dye) | +0.83 tcichemicals.com | -1.11 tcichemicals.com | Reductive or Oxidative |
The efficiency and selectivity of a photoredox reaction are influenced by the catalyst's quantum yield, excited-state lifetime, and its ability to avoid side reactions.
Catalytic Efficiency : Iridium complexes like this compound often exhibit high catalytic efficiency due to their high quantum yields for triplet state formation and relatively long excited-state lifetimes, which allow sufficient time for bimolecular electron transfer to occur. researchgate.net In comparative studies for specific reactions, such as hydrogen isotope exchange, catalysts like Ir(FMeppy)2(dtbbpy)+ (a close analogue) have been shown to be vastly superior to other iridium catalysts, delivering higher product incorporation with less unreacted starting material. chemie-brunschwig.ch Ruthenium catalysts can also be highly efficient, but their application can be limited by their moderate redox potentials. researchgate.net Organic catalysts have seen a surge in popularity due to their low cost and reduced metal waste; however, they can sometimes suffer from lower photostability compared to robust Ir(III) complexes, leading to catalyst degradation and lower turnover numbers. nih.gov
Selectivity : The catalyst's redox potential is key to achieving high chemoselectivity. By choosing a catalyst whose excited-state potential is finely matched to the desired substrate, it is possible to selectively activate one functional group in a complex molecule while leaving others untouched. The highly tunable nature of iridium complexes, achieved by modifying their ligands, allows for the creation of a suite of catalysts with a wide range of redox potentials. This provides a high degree of control over selectivity that can be more challenging to achieve with a single, less-tunable catalyst like Ru(bpy)3Cl2. For instance, in [2+2] cycloadditions, the choice between an electron-transfer or energy-transfer mechanism, dictated by the catalyst and substrates, can completely change the reaction outcome. nih.gov
Differentiation of Unique Mechanistic Features and Advantages of this compound
A primary advantage of this compound and related heteroleptic iridium complexes is their exceptional tunability. The ability to independently modify the cyclometalating and ancillary ligands allows for precise control over the HOMO and LUMO energy levels, and thus the photophysical and electrochemical properties. acs.org This fine-tuning is crucial for optimizing performance in both optoelectronics and photocatalysis.
One of the unique mechanistic features associated with some iridium photocatalysts is their ability to engage in tandem photoredox catalysis . For the related complex [Ir(ppy)2(dtb-bpy)]+, it has been shown that the initial photocatalyst, upon engaging in a reductive quenching cycle, can be converted in situ into a new, more highly reducing species through modification of the ancillary ligand. nih.gov This new species can then absorb another photon and initiate a second, distinct photoredox cycle capable of reducing very challenging substrates. This mechanism, where two interconnected photoredox cycles operate in tandem, effectively extends the accessible redox window of the catalytic system. Similar multiphoton tandem mechanisms have been elucidated for other highly fluorinated iridium complexes, highlighting their capacity for complex, multi-step reactivity. rsc.org
Furthermore, this compound is particularly well-suited for metallaphotoredox catalysis . sigmaaldrich.com In this dual catalytic system, the iridium complex absorbs light and engages in electron transfer to generate a radical, which then enters the catalytic cycle of a second transition metal catalyst (e.g., nickel or copper). The high oxidizing power of *this compound is advantageous for generating key intermediates in these cycles, enabling a wide array of cross-coupling reactions under mild conditions that are not accessible through either catalytic system alone. sigmaaldrich.comresearchgate.net
Table of Mentioned Compounds
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| This compound | Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C2']-4,4'-di-tert-butyl-2,2'-bipyridine hexafluorophosphate (B91526) |
| Ir(ppy)3 | fac-tris(2-phenylpyridine)iridium(III) |
| Ir(piq)2(acac) | bis(1-phenylisoquinoline)(acetylacetonato)iridium(III) |
| Ru(bpy)3Cl2 | Tris(2,2'-bipyridyl)dichlororuthenium(II) complex |
| Eosin Y | 2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid |
| [Ir(ppy)2(dtbbpy)]PF6 | bis(2-phenylpyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate |
| Ir(ppy)2(acac) | bis(2-phenylpyridine)(acetylacetonato)iridium(III) |
Challenges, Future Research Directions, and Emerging Applications of Ir Df Me Ppy 2 Dtbbpy Pf6
Addressing Degradation Pathways and Enhancing Long-Term Stability in Various Applications
A primary challenge for the widespread application of iridium(III) complexes, including Ir[dF(Me)ppy]2(dtbbpy)PF6, is their long-term stability. Degradation can occur through various pathways, particularly under operational conditions in devices like Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs).
One common degradation pathway in LECs is a ligand exchange reaction with residual solvent or water molecules, which can lead to the formation of non-luminescent complexes. researchgate.net To mitigate this, strategies such as incorporating hydrophobic groups on the ligands can be employed to limit the access of water to the iridium center. researchgate.net Another approach to enhance stability is through ligand design that promotes intra-cation π-stacking interactions, which can shield the iridium metal center in the excited state. bohrium.com
In the context of photocatalysis, while many iridium complexes show good stability, prolonged exposure to light and reaction media can lead to gradual degradation. Research into the specific mechanisms of photodegradation is crucial for designing more robust catalysts. For instance, the use of N-heterocyclic carbene (NHC) ligands has been explored to develop more photostable iridium photosensitizers due to their strong σ-donor strength.
Strategies to enhance the stability of iridium complexes are an active area of research. These include:
Ligand Modification: Introducing bulky substituents or fluorinated groups on the cyclometalating and ancillary ligands can enhance thermal and electrochemical stability. elsevierpure.com
Host-Guest Chemistry: Encapsulating the iridium complex within a protective matrix, such as a polymer or a metal-organic framework (MOF), can improve its stability and prevent aggregation-caused quenching.
Device Encapsulation: In OLEDs and LECs, proper encapsulation of the device is critical to prevent the ingress of oxygen and moisture, which are known to accelerate degradation.
Future research will likely focus on a deeper understanding of the specific degradation pathways of this compound in different environments to develop targeted stabilization strategies.
Exploring New Material Architectures and Device Designs for Enhanced Performance
The integration of this compound into novel material architectures and device designs is a promising avenue for enhancing its performance and enabling new applications.
One area of exploration is the development of polymer light-emitting diodes (PLEDs) where the iridium complex is doped into a polymer host matrix. bohrium.com This approach can lead to high-efficiency devices and the polymer matrix can also serve to protect the iridium complex, enhancing its stability. bohrium.com
Another innovative architecture is the use of dendrimers incorporating iridium complexes. acs.org Dendrimers are highly branched macromolecules that can be functionalized with multiple iridium complexes. This can lead to materials with excellent film-forming properties and can be used in host-free OLEDs. acs.org Polydendrimers based on iridium(III) complexes have been synthesized and shown to be suitable for inkjet-printing of OLEDs, opening up possibilities for large-area and low-cost device fabrication. elsevierpure.com
Furthermore, iridium complex-doped polymer dots (P-dots) are emerging as a new class of nanomaterials. These P-dots can be used as nano-sized scintillators for radiation detection, with the potential for creating white light-emitting scintillators by co-doping with different iridium complexes. nih.gov
Future device designs will likely focus on optimizing the layer structures in OLEDs and LECs to improve charge injection and transport, leading to higher efficiency and longer lifetimes. The use of novel host materials that are well-matched with the energy levels of this compound will also be crucial.
Integration into Advanced Chemical Sensing Platforms: Mechanistic Basis for Sensing
Luminescent iridium(III) complexes are attractive candidates for the development of chemical sensors due to their excellent photophysical properties, including high quantum yields and long emission lifetimes. elsevierpure.com The integration of this compound into advanced sensing platforms is a promising area of research.
The general mechanism for sensing with iridium complexes often relies on the interaction of an analyte with the complex, which perturbs its photophysical properties. This can manifest as either quenching (turning off) or enhancement (turning on) of the luminescence. For example, some iridium complexes have been designed to detect metal ions like Hg2+, where the ion interacts with a specific part of the ligand, leading to a change in the emission intensity. elsevierpure.com
A well-established application of luminescent iridium complexes is in oxygen sensing . The phosphorescence of these complexes is efficiently quenched by molecular oxygen, and the degree of quenching can be correlated to the oxygen concentration. nih.govacs.org This principle can be applied in various fields, from monitoring intracellular oxygen levels in biological systems to developing pressure-sensitive paints for aerodynamic applications. nih.govacs.org
The mechanistic basis for sensing can be tailored by rational ligand design. For instance, a receptor unit for a specific analyte can be incorporated into one of the ligands of the iridium complex. Binding of the analyte to the receptor can then trigger a change in the electronic properties of the complex, leading to a detectable change in its luminescence.
Future research in this area will likely focus on:
Developing sensors based on this compound for a wider range of analytes, including environmentally important pollutants and biologically relevant molecules.
Elucidating the precise sensing mechanisms to enable the design of more selective and sensitive sensors.
Integrating these complexes into practical sensing devices, such as optical fibers and portable detectors.
| Analyte | Sensing Principle | Potential Application |
| Oxygen | Phosphorescence quenching | Biological imaging, industrial monitoring |
| Metal Ions | Analyte-ligand interaction leading to luminescence change | Environmental monitoring, medical diagnostics |
| pH | Protonation/deprotonation of the ligand affecting emission | Chemical process control, biological studies |
| Volatile Organic Compounds (VOCs) | Adsorption onto a sensor matrix containing the complex | Indoor air quality monitoring |
Exploration of Ultrafast Dynamics and Coherent Processes in Solution and Solid State
Understanding the ultrafast photophysical processes that occur in this compound upon light absorption is crucial for optimizing its performance in various applications. Techniques such as transient absorption spectroscopy and femtosecond X-ray spectroscopy are powerful tools for probing these dynamics.
Upon excitation, cyclometalated iridium(III) complexes typically undergo a series of rapid events:
Excitation: Light absorption promotes the complex to an excited singlet state, often a metal-to-ligand charge transfer (MLCT) state.
Intersystem Crossing (ISC): Due to the strong spin-orbit coupling induced by the heavy iridium atom, the complex rapidly (on a femtosecond to picosecond timescale) transitions from the singlet excited state to a triplet excited state. researchgate.net
Vibrational Relaxation/Cooling: The complex in the triplet excited state undergoes vibrational relaxation, dissipating excess energy to the surrounding environment on a picosecond timescale. researchgate.net
Emission or Reaction: From the relaxed triplet state, the complex can either emit light (phosphorescence) or participate in a photochemical reaction (e.g., energy or electron transfer).
Transient absorption spectroscopy can be used to follow the evolution of the excited states and identify the intermediates involved in photocatalytic cycles. elsevierpure.com For instance, it can provide insights into the rates of electron transfer from a donor molecule to the excited iridium complex. bohrium.com
Coherent processes , where the quantum mechanical phase relationships between different states are maintained, are a more advanced area of study. Exploring coherent phenomena in these complexes could potentially lead to new ways of controlling their photochemistry and energy transfer pathways with high efficiency.
Future research in this area will aim to:
Perform detailed ultrafast spectroscopic studies specifically on this compound to map out its excited-state landscape and dynamics.
Investigate the influence of the solvent and the solid-state environment on these ultrafast processes.
Explore the possibility of coherent control over the photochemical reactions catalyzed by this complex.
| Timescale | Process | Spectroscopic Probe |
| Femtoseconds (fs) | Intersystem Crossing, Initial Charge Separation | Femtosecond Transient Absorption, 2D Electronic Spectroscopy |
| Picoseconds (ps) | Vibrational Cooling, Solvent Reorganization | Picosecond Transient Absorption, Time-Resolved Infrared Spectroscopy |
| Nanoseconds (ns) to Microseconds (µs) | Phosphorescence, Bimolecular Electron/Energy Transfer | Time-Resolved Photoluminescence, Nanosecond Transient Absorption |
Development of Sustainable Synthetic Routes and Recycling Strategies for Iridium Complexes
The high cost and low abundance of iridium make the development of sustainable synthetic routes and efficient recycling strategies a critical area of research.
Sustainable Synthetic Routes: Traditional syntheses of iridium complexes often involve multiple steps, the use of hazardous solvents, and high energy consumption. "Green chemistry" approaches are being explored to make the synthesis more environmentally friendly. One such approach is the use of microwave-assisted synthesis , which can significantly reduce reaction times and energy input, and often allows for the use of greener solvents. elsevierpure.com One-pot synthesis methods that minimize the number of purification steps are also being developed. elsevierpure.com
Recycling Strategies: Given the value of iridium, recycling it from spent catalysts and electronic waste is economically and environmentally important. Several strategies are being pursued for the recycling of iridium photocatalysts:
Heterogenization: As mentioned earlier, immobilizing the iridium complex on a solid support, such as a polymer or an inorganic oxide, allows for easy separation of the catalyst from the reaction mixture and its reuse in multiple catalytic cycles. bohrium.comacs.org This approach not only facilitates recycling but can also lead to enhanced catalytic activity. bohrium.com
Polymer-Supported Catalysts: Covalently attaching the iridium complex to a soluble polymer allows for homogeneous catalysis, while enabling the recovery of the catalyst by precipitation of the polymer at the end of the reaction. acs.orgwikipedia.org
Hydrometallurgical and Pyrometallurgical Methods: For the recovery of iridium from bulk waste streams like electronic waste, industrial-scale processes such as solvent extraction, ion exchange, and high-temperature smelting are employed. acs.orgnpl.co.uk
Future research will focus on developing more efficient and cost-effective recycling processes with a lower environmental footprint. The design of iridium complexes with built-in features that facilitate their recovery and reuse will also be an important area of investigation.
Advanced Spectroscopic Characterization Techniques for In Situ Monitoring of Device Operation
To understand the degradation mechanisms and optimize the performance of devices incorporating this compound, it is essential to study them under actual operating conditions. Operando spectroscopy , which involves performing spectroscopic measurements on a device while it is functioning, is a powerful tool for this purpose. wikipedia.org
Several advanced spectroscopic techniques can be applied for the in situ monitoring of OLEDs and LECs:
Operando Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy: By measuring the PL and EL spectra of a device during operation, changes in the emission properties, such as a shift in the emission wavelength or a decrease in intensity, can be monitored. edinst.comedinst.com This can provide insights into the degradation of the emissive material or changes in the device structure. edinst.comedinst.com
Operando Electron Spin Resonance (ESR) Spectroscopy: This technique can be used to detect and characterize the charge carriers (polarons) and triplet excitons within the device during operation. researchgate.netelsevierpure.com This information is valuable for understanding the charge transport and recombination processes, as well as potential degradation pathways involving radical species. researchgate.netelsevierpure.com
In Situ Raman and Infrared (IR) Spectroscopy: These techniques can provide information about the molecular structure and vibrational modes of the materials within the device. Changes in the Raman or IR spectra during operation can indicate chemical degradation of the organic materials.
Nanoscale Chemical Depth Profiling: Techniques like time-of-flight secondary ion mass spectrometry (ToF-SIMS) and X-ray photoelectron spectroscopy (XPS) depth profiling can be used to analyze the chemical composition of the different layers of a device after operation to identify degradation products and interfacial diffusion. npl.co.uk
The data obtained from these in situ techniques can be correlated with the device performance parameters (e.g., current-voltage-luminance characteristics) to build a comprehensive picture of the device physics and chemistry. This understanding is crucial for the rational design of more stable and efficient devices based on this compound.
Q & A
Q. How is Ir[dF(Me)ppy]₂(dtbbpy)PF₆ synthesized, and what characterization methods confirm its structural integrity?
The synthesis involves coordinating the cyclometalating ligand [dF(Me)ppy] (2-(2,4-difluorophenyl)-5-methylpyridine) and the ancillary ligand dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) with an iridium(III) precursor, followed by counterion exchange with hexafluorophosphate (PF₆⁻). Characterization typically includes:
- ¹H/¹⁹F NMR spectroscopy to verify ligand coordination and purity.
- X-ray crystallography to confirm the octahedral geometry and ligand arrangement (single-crystal structure reported in ).
- Elemental analysis (e.g., C, H, N) to validate stoichiometry.
- Mass spectrometry (e.g., ESI-TOF) to confirm molecular weight (1013.97 g/mol, ).
Q. What are the key photophysical properties of Ir[dF(Me)ppy]₂(dtbbpy)PF₆ relevant to photocatalysis?
Critical properties include:
- Emission spectrum : Strong green-light emission (λₑₘ ≈ 450–500 nm), enabling activation under visible light ().
- Excited-state lifetime : ~1.2 μs, providing sufficient time for electron transfer ().
- Redox potentials : E₁/₂[*Ir(III)/Ir(II)] = +0.77 V vs SCE, facilitating oxidative quenching pathways ().
- Thermal stability : Melting point >360°C ( ), ensuring robustness in high-temperature reactions.
Q. In which reactions is Ir[dF(Me)ppy]₂(dtbbpy)PF₆ most effectively employed?
The catalyst excels in:
- Decarboxylative couplings (e.g., DNA-conjugate functionalization, ).
- Hydroamination of olefins ( ).
- Metallaphotoredox cross-couplings (e.g., C(sp³)–C(sp³) bond formation, ). Comparative studies show superior yields (up to 69%) over Ru(bpy)₃²⁺ and other Ir complexes in specific reactions ( ).
Advanced Research Questions
Q. How should researchers design experiments to optimize Ir[dF(Me)ppy]₂(dtbbpy)PF₆ in decarboxylative coupling reactions?
Key experimental parameters include:
- Light source : Blue LEDs (450 nm) align with the catalyst’s absorption profile ( ).
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility and electron transfer ( ).
- Catalyst loading : 0.66 mM is typical, but Stern-Volmer quenching analyses ( ) can refine concentrations.
- Additives : Co-catalysts like NiCl₂(dme) and 4,4'-di-tert-butyl-2,2'-bipyridine improve turnover ( ).
Q. How can conflicting catalytic efficiencies reported in different studies be resolved?
Discrepancies often arise from:
- Reaction conditions : Varying light intensity, solvent purity, or oxygen levels (quenching effects, ).
- Substrate scope : Electron-deficient alkenes may require adjusted catalyst loading ( ).
- Quenching agents : Amines (e.g., DIPEA) at >0.008 M reduce yields via reductive quenching ( ). Methodological fix : Conduct control experiments under inert atmospheres and use UPLC-TOF to monitor intermediates ( ).
Q. What strategies optimize catalyst concentration for maximum yield?
- Stern-Volmer analysis : Measure fluorescence quenching by substrates/co-catalysts to determine optimal [Ir] ( ).
- Table 1 : Example quenching constants for common reagents:
| Quencher | k_q (M⁻¹s⁻¹) | Conditions | Reference |
|---|---|---|---|
| DIPEA | 2.1 × 10⁹ | DMSO, 450 nm | |
| Bu₄NBr | 1.8 × 10⁸ | H₂O, 400 nm |
Q. How does Ir[dF(Me)ppy]₂(dtbbpy)PF₆ compare to other photoredox catalysts in terms of efficiency and stability?
Table 2 : Catalytic performance comparison:
Advantages : Longer excited-state lifetime (~1.2 μs vs Ru(bpy)₃²⁺’s 1.1 μs) and higher oxidative power (+0.77 V vs +0.77 V for Ru, ).
Q. What methodologies address low yields in Ir[dF(Me)ppy]₂(dtbbpy)PF₆-mediated DNA conjugate reactions?
- Anhydrous conditions : Use molecular sieves (4Å) to prevent hydrolysis ( ).
- DNA conjugate purity : Confirm via MALDI-TOF before reactions ( ).
- Alternative ligands : Replace dtbbpy with electron-deficient ligands (e.g., dF(CF₃)ppy) for enhanced redox activity ( ).
Data Contradiction Analysis
Q. Why do some studies report higher catalytic activity for Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ versus Ir[dF(Me)ppy]₂(dtbbpy)PF₆?
- Electron-withdrawing effects : The CF₃ group in dF(CF₃)ppy lowers the LUMO energy, increasing oxidative power ( ).
- Solvent compatibility : Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ performs better in aqueous media due to enhanced solubility ( ).
- Mitigation : Pre-screen ligands using cyclic voltammetry to match substrate redox potentials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
